2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Descripción
Propiedades
IUPAC Name |
2-(oxolan-2-ylmethoxy)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-15-10(6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCIKXNUVZQWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine Discovery
Executive Summary
The discovery and synthesis of highly functionalized fluorinated heterocycles are cornerstones of modern medicinal chemistry and agrochemical development. The target molecule, 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine , integrates a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group with a chiral, hydrogen-bond-accepting oxolane (tetrahydrofuran) ether linkage [1]. This specific structural combination modulates the molecule's physicochemical profile, optimizing its partition coefficient (LogP) and metabolic stability.
As a Senior Application Scientist, I have structured this technical guide to bypass generic synthetic templates. Instead, we will dissect the causality behind the synthetic choices, focusing on the regioselectivity of the nucleophilic aromatic substitution (S_NAr) and providing a self-validating experimental protocol designed for high-yield, reproducible isolation.
Retrosynthetic Analysis & Mechanistic Rationale
Disconnection Strategy
The synthesis of pyridine ethers can theoretically be approached via two primary disconnections:
-
C(sp³)-O Disconnection: Alkylation of 4-(trifluoromethyl)pyridin-2-one with an alkyl halide. This route is notoriously problematic because pyridin-2-ones exist in tautomeric equilibrium, frequently resulting in inseparable mixtures of O-alkylated and N-alkylated products.
-
C(sp²)-O Disconnection (S_NAr): Nucleophilic attack of an alkoxide on a 2-halopyridine. This is the definitively superior route. It guarantees exclusive O-arylation and leverages the inherent electronic properties of the pyridine core [2].
Mechanistic Causality
We utilize 2-chloro-4-(trifluoromethyl)pyridine as the electrophile and (oxolan-2-yl)methanol (tetrahydrofurfuryl alcohol) as the nucleophile precursor.
The success of this S_NAr reaction relies on the formation of a negatively charged Meisenheimer complex . The reaction is highly regioselective and kinetically favorable due to two synergistic factors:
-
The Pyridine Nitrogen: Attack at the C2 position allows the developing negative charge to be delocalized directly onto the electronegative ring nitrogen, acting as a powerful electron sink.
-
The -CF₃ Group: Positioned at C4, the trifluoromethyl group exerts a profound inductive electron-withdrawing effect (-I), further stabilizing the transition state and accelerating the rate-determining addition step [1].
Addition-elimination mechanism of the S_NAr reaction.
Reaction Optimization & Quantitative Data
The choice of base and solvent dictates the equilibrium of the alkoxide formation and the subsequent reaction rate. Tetrahydrofurfuryl alcohol is a primary alcohol, but the adjacent oxolane ring introduces moderate steric bulk. A strong, non-nucleophilic base is required to drive deprotonation to completion, preventing unreacted alcohol from competing in side reactions [3].
Table 1: Optimization of S_NAr Conditions for Etherification
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 45 | Weak base leads to incomplete alkoxide formation; sluggish S_NAr. |
| 2 | KOtBu (1.5) | THF | 25 | 4 | 78 | Rapid reaction; trace tert-butyl ether byproduct observed. |
| 3 | NaH (1.5) | DMF | 0 to 25 | 4 | 88 | Fast conversion; minor degradation of electrophile due to solvent interaction. |
| 4 | NaH (1.5) | THF | 0 to 60 | 6 | 92 | Optimal: Clean conversion, no competing nucleophiles, easily scalable. |
Note: Yields represent isolated yields after silica gel chromatography.
Self-Validating Experimental Protocol
The following methodology utilizes the optimized conditions (Table 1, Entry 4). It is designed as a self-validating system , meaning in-process visual and analytical cues are embedded to confirm reaction success at each stage.
Synthetic workflow for the target pyridine ether via optimized S_NAr.
Step-by-Step Methodology
Phase 1: Alkoxide Generation (Nucleophile Activation)
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.50 mmol).
-
Washing: Wash the NaH with anhydrous hexane (2 × 10 mL) under nitrogen to remove the mineral oil. Decant the hexane carefully. Suspend the purified NaH in anhydrous THF (20 mL) and cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve (oxolan-2-yl)methanol (1.20 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) confirms active deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating quantitative alkoxide formation.
-
Phase 2: Electrophilic Substitution 4. Addition: Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.00 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cold alkoxide mixture. 5. Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C for 6 hours.
- Self-Validation Check: Monitor via TLC (20% EtOAc in Hexanes). The UV-active starting material spot (R_f ~ 0.6) should disappear, replaced by a new, highly UV-active product spot (R_f ~ 0.4).
Phase 3: Quenching and Isolation 6. Quenching: Cool the reaction to 0 °C. Carefully add saturated aqueous NH₄Cl (10 mL) dropwise to quench any unreacted NaH. 7. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 8. Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 9. Purification: Purify via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the pure target compound as a clear oil.
Analytical Validation Parameters
To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic benchmarks:
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the broad -OH singlet. The highly deshielded pyridine protons will appear distinctly: H6 (doublet, ~8.3 ppm), H5 (doublet of doublets, ~7.1 ppm), and H3 (singlet, ~7.0 ppm). The diastereotopic -CH₂-O- protons will appear as a complex multiplet around 4.2–4.4 ppm.
-
¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet at approximately -64.5 ppm confirms the intact -CF₃ group.
-
LC-MS (ESI+): An observed mass-to-charge ratio (m/z) corresponding to [M+H]⁺ (Calculated for C₁₁H₁₃F₃NO₂⁺: 248.09) definitively confirms the molecular weight [2].
Conclusion
The synthesis of 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is efficiently achieved through a regioselective nucleophilic aromatic substitution. By utilizing a strong base (NaH) in a polar, aprotic solvent (THF), the steric hindrance of the oxolane ring is overcome, allowing the highly activated 2-chloro-4-(trifluoromethyl)pyridine to undergo rapid chloride displacement. The self-validating protocol provided ensures high fidelity, safety, and reproducibility for researchers scaling this intermediate for advanced drug discovery campaigns.
References
-
Jiang, X., et al. "Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine." Organic Process Research & Development, 2001. URL:[Link]
- World Intellectual Property Organization. "Non-nucleoside reverse transcriptase inhibitors." Google Patents (WO2011120133A1), 2011.
An In-depth Technical Guide to the Structural Characterization of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the definitive structural characterization of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, a heterocyclic compound featuring a trifluoromethyl group and a chiral oxolanylmethoxy substituent. Such molecules are of significant interest in medicinal and agrochemical research, where precise structural confirmation is a prerequisite for understanding structure-activity relationships (SAR) and ensuring regulatory compliance.[1][2] This document moves beyond a simple recitation of methods, offering a logically sequenced, multi-technique workflow designed for unambiguous elucidation. We will detail the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy, and X-ray Crystallography, presenting each protocol as a self-validating system. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and authoritative approach to molecular characterization.
Introduction and Synthetic Context
The target molecule, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, possesses several key structural features that dictate the analytical strategy: an electron-deficient pyridine ring due to the potent electron-withdrawing trifluoromethyl (-CF₃) group, an ether linkage, and a stereocenter within the saturated oxolane (tetrahydrofuran) ring.[1] The -CF₃ group significantly influences the electronic properties of the pyridine ring and serves as a unique spectroscopic handle.
A plausible synthesis, often commencing from a precursor like 2-chloro-4-(trifluoromethyl)pyridine, involves a nucleophilic substitution reaction with (oxolan-2-yl)methanol.[3] Understanding the synthetic route is critical as it informs the analyst about potential isomeric impurities, unreacted starting materials, or by-products that must be differentiated from the target compound.
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule in solution. Our approach employs a suite of 1D and 2D NMR experiments to build the molecular structure piece by piece.
Proton (¹H) NMR Spectroscopy
¹H NMR provides the initial map of the proton environments. The spectrum is predicted to be complex, requiring high-field instrumentation (≥400 MHz) for full resolution.[4]
-
Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power and relatively clean spectral window.[4] Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for accurate chemical shift referencing.[5]
-
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H6 (Pyridine) | 8.2 - 8.4 | d | ~5.0 | Ortho to ring nitrogen, deshielded. |
| H5 (Pyridine) | 6.9 - 7.1 | dd | ~5.0, ~1.5 | Coupled to H6 and H3. |
| H3 (Pyridine) | 7.1 - 7.3 | d or s | ~1.5 | Coupled to H5 (if visible). May appear as a singlet. |
| -O-CH ₂- (Bridge) | 4.3 - 4.5 | m | - | Diastereotopic protons adjacent to a stereocenter and an oxygen atom. |
| -O-CH - (Oxolane, C2') | 4.2 - 4.4 | m | - | Acetal-like proton, deshielded by two oxygen atoms. |
| -O-CH ₂- (Oxolane, C5') | 3.8 - 4.0 | m | - | Adjacent to ring oxygen. |
| -CH ₂- (Oxolane, C3'/C4') | 1.8 - 2.2 | m | - | Aliphatic protons of the oxolane ring. |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.
-
Causality of Experimental Choices: The Gauge-Independent Atomic Orbital (GIAO) method can be used in theoretical calculations to predict and help assign chemical shifts.[6] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons.
-
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Rationale |
| C2 (Pyridine) | 162 - 165 | s | Attached to electronegative oxygen. |
| C4 (Pyridine) | 145 - 150 | q (²JCF ≈ 34 Hz) | Attached to the CF₃ group, showing C-F coupling.[4] |
| C6 (Pyridine) | 148 - 151 | s | Alpha to ring nitrogen. |
| C F₃ | 120 - 124 | q (¹JCF ≈ 273 Hz) | Characteristic quartet for the CF₃ carbon.[4] |
| C3 (Pyridine) | 110 - 115 | q (³JCF ≈ 4 Hz) | Meta to the CF₃ group.[4] |
| C5 (Pyridine) | 115 - 120 | s | - |
| -O-C H₂- (Bridge) | 75 - 78 | s | Methylene bridge carbon. |
| -O-C H- (Oxolane, C2') | 78 - 82 | s | Acetal-like carbon. |
| -O-C H₂- (Oxolane, C5') | 68 - 72 | s | Adjacent to ring oxygen. |
| -C H₂- (Oxolane, C3'/C4') | 25 - 35 | s | Aliphatic carbons. |
Fluorine (¹⁹F) NMR Spectroscopy
Given the trifluoromethyl group, ¹⁹F NMR is a mandatory and straightforward experiment. A single, sharp singlet is expected, confirming the presence of a single CF₃ environment.
2D NMR for Unambiguous Connectivity
2D NMR experiments are the final arbiter of the molecular constitution, validating the connections predicted by 1D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton coupling networks. It will confirm the H3-H5-H6 connectivity in the pyridine ring and map the entire spin system of the oxolane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a direct correlation between each proton and the carbon to which it is attached. This is a primary tool for assigning carbon signals based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals longer-range (2-3 bond) couplings between protons and carbons. The key correlation to observe is between the methylene bridge protons (-O-CH₂-) and the C2 carbon of the pyridine ring, definitively proving the ether linkage.
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
Acquire a ¹⁹F NMR spectrum.
-
Acquire 2D spectra: phase-sensitive COSY, HSQC, and HMBC. Optimize acquisition and processing parameters for resolution and sensitivity.
-
-
Data Processing & Analysis: Process all spectra using appropriate software. Integrate ¹H signals, and use the combination of all spectra to assign every proton and carbon signal and confirm the molecular structure.
Caption: Workflow for mass spectrometry analysis.
Functional Group Verification: Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are rapid and cost-effective methods to confirm the presence of key functional groups predicted by the structure.
-
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for IR spectroscopy of solids and oils, requiring minimal sample preparation.
-
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Strong |
| 1610, 1580 | Pyridine C=C, C=N Stretch | Medium-Strong |
| 1350 - 1250 | C-O Stretch (Aryl Ether) | Strong |
| 1300 - 1100 | C-F Stretch | Very Strong |
| 1100 - 1000 | C-O Stretch (Alkyl Ether) | Strong |
The C-F stretches are often the most prominent features in the IR spectrum of fluorinated compounds. [6]The combination of these bands provides a unique fingerprint for the molecule.
The Definitive Proof: Single-Crystal X-ray Crystallography
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the ultimate analytical tool. [7]It provides precise 3D coordinates of every atom (excluding hydrogens, typically), confirming not only connectivity but also stereochemistry and solid-state conformation.
-
Causality of Experimental Choices: The primary challenge is growing a single, diffraction-quality crystal. Slow evaporation of a solvent, vapor diffusion, or solvent/anti-solvent layering are common techniques. [8]
-
Insights from Crystallography:
-
Absolute Confirmation: Provides definitive proof of the atomic connectivity.
-
Conformation: Reveals the exact torsion angles of the flexible oxolanylmethoxy side chain.
-
Intermolecular Interactions: Identifies any hydrogen bonding, C-H···π, or other non-covalent interactions that govern the crystal packing. [9] * Stereochemistry: If a chiral synthesis or separation was performed, crystallography can determine the absolute stereochemistry of the center in the oxolane ring.
-
Caption: General workflow for single-crystal X-ray diffraction.
Conclusion: A Triad of Confirmation
The structural characterization of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is not reliant on a single technique. True scientific integrity is achieved through a triad of confirmation:
-
Connectivity from NMR: A comprehensive set of 1D and 2D NMR experiments establishes the complete bonding framework.
-
Composition from HRMS: High-resolution mass spectrometry validates the elemental formula derived from the NMR structure.
-
Constitution from Vibrational Spectroscopy & X-ray: FTIR confirms functional groups, while X-ray crystallography provides the ultimate, unambiguous 3D structure in the solid state.
By integrating the data from these orthogonal techniques, a scientist can present a structural assignment with the highest degree of confidence, a critical requirement for advancing research in the chemical and pharmaceutical sciences.
References
-
The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
-
Kim, J., Sung, D., & Kim, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 259–270. Retrieved from [Link]
-
Wako Pure Chemical Industries. (2023). Spectrum Data (NMR MS). Retrieved from [Link]
-
Molecules. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Retrieved from [Link]
-
Journal of Physics and Chemistry of Solids. (2022). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies on a new quinoline derivative as a potential inhibitor for SARS-CoV-2. Malaria World. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
GNPS. (2018). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
-
Shaikh, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 14(1), 1-18. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
ResearchGate. (2019). Crystal structure of 2-((2,8-bis(trifluoromethyl) quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate. Retrieved from [Link]
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
-
Chinese Journal of Natural Medicines. (2025). Mass spectral database-based methodologies for the annotation and discovery of natural products. Retrieved from [Link]
-
PubMed. (2026). High-Resolution Proton NMR Spectra of NH Moieties in Solids Enabled by Offset-Tolerant Nitrogen-14 Decoupling via Fast Magic Angle Spinning at 70 kHz. Retrieved from [Link]
-
Springer. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)propan-1-one (4-MEAP) hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (2022). Analyses of Physical and Chemical Compositions of Different Medicinal Specifications of CRPV by Use of Multiple Instrumental Tec. Retrieved from [Link]
-
MassBank. (2008). Pyridines and derivatives. Retrieved from [Link]
-
Beilstein Journals. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Retrieved from [Link]
-
National Institutes of Health. (2013). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]
-
PubMed. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]
-
PubMed. (2015). Crystal structure of 4,4'-dimeth-oxy-2,2'-bi-pyridine. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | MDPI [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4,4'-dimeth-oxy-2,2'-bi-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Stability of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel chemical entity 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal nexus between molecular structure and stability, offering a robust, multi-faceted approach that integrates experimental thermal analysis, forced degradation studies, and computational modeling. The protocols herein are presented as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH), to ensure scientific integrity and regulatory alignment. Our objective is to equip scientists with the necessary tools and strategic insights to thoroughly characterize the stability profile of this and similar complex molecules, thereby de-risking and accelerating the development process.
Introduction: Deconstructing the Molecule and the Rationale for Stability Assessment
The subject of our investigation, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, is a molecule of significant interest, featuring a confluence of distinct chemical moieties: a pyridine ring, a trifluoromethyl group, an ether linkage, and an oxolane (tetrahydrofuran) ring. Each component contributes uniquely to the molecule's overall physicochemical properties and, critically, to its potential instability.
-
The Trifluoromethylpyridine Core: The pyridine ring, a common scaffold in pharmaceuticals, is electronically influenced by the potent electron-withdrawing trifluoromethyl (CF3) group. This group significantly reduces the basicity of the pyridine nitrogen (lowering its pKa) and enhances metabolic stability by making the C-F bonds resistant to oxidative metabolism by enzymes like cytochrome P450.[1][2] The CF3 group's Hammett constant (σ_p = 0.54) quantifies this strong inductive effect.[1][2]
-
The (Oxolan-2-yl)methoxy Sidechain: This substituent introduces an ether linkage and a saturated heterocyclic oxolane ring. Ethers are susceptible to oxidative degradation, forming unstable peroxides through autoxidation.[3] The oxolane ring itself can undergo degradation through various pathways, including microbial degradation, photolysis, and oxidative ring-opening, potentially yielding intermediates such as 2-hydroxytetrahydrofuran and γ-butyrolactone.[4][5][6] The ether linkage is also a potential site for acid-catalyzed hydrolysis, although this typically requires stringent conditions.[7][8]
Understanding the thermodynamic stability of this compound is paramount. It dictates its shelf-life, informs the selection of appropriate storage conditions and packaging, and reveals potential degradation products that could impact efficacy or toxicity.[9][10] This guide provides a systematic approach to elucidating this stability profile.
The Integrated Stability Assessment Workflow
A comprehensive stability assessment is not a linear process but an integrated workflow where experimental and computational data provide complementary insights. This holistic approach ensures a thorough understanding of the molecule's intrinsic stability.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at the same time points. The ether linkage near the electron-withdrawing pyridine ring could be susceptible to base-catalyzed cleavage.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at timed intervals. This condition specifically probes the susceptibility of the ether linkage to peroxidation. [3] * Photodegradation: Expose the solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light. The oxolane moiety is a potential chromophore for photolytic cleavage. [11] * Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Sample at various time points.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) for peak identification.
-
Calculate the percentage degradation and perform a mass balance analysis. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%. [12]
-
Potential Degradation Pathways:
-
Hydrolysis of the Ether Linkage: Acid or base catalysis could cleave the C-O bond between the oxolane and pyridine moieties, yielding 4-(trifluoromethyl)pyridin-2-ol and (oxolan-2-yl)methanol.
-
Oxidation of the Oxolane Ring: The carbon adjacent to the ether oxygen (C2 of the oxolane ring) is a likely site for radical hydrogen abstraction, leading to ring-opening to form 4-hydroxybutanal derivatives. [13]* Pyridine Ring Modifications: While the CF3 group imparts stability, harsh conditions could potentially lead to hydroxylation or other modifications of the pyridine ring itself.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) calculations offer a powerful, predictive tool to complement experimental findings. By modeling the electronic structure of the molecule, we can predict sites of reactivity and the relative energies of potential degradation products. [14][15] Causality: DFT allows for the calculation of molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These parameters provide a theoretical basis for understanding stability. For instance, a region with high negative electrostatic potential (electron-rich) would be a likely target for electrophilic attack or oxidation, while low bond dissociation energies can indicate chemically labile bonds. [16]
Step-by-Step Protocol (Conceptual):
-
Structure Optimization:
-
Perform a geometry optimization of the 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine structure using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). [17]
-
-
Electronic Property Analysis:
-
Calculate the molecular electrostatic potential (MEP) map. The electron-rich areas (typically colored red) on the pyridine nitrogen and ether oxygen are potential sites for protonation or electrophilic attack. The electron-poor regions (blue) near the CF3 group indicate reduced reactivity at those sites.
-
Analyze the HOMO and LUMO orbitals. The HOMO often indicates the site most susceptible to oxidation.
-
-
Reaction Pathway Modeling:
-
Model the proposed degradation pathways (e.g., hydrolysis).
-
Calculate the Gibbs free energy (ΔG) for each step of the proposed degradation pathways, including transition states.
-
The pathway with the lowest activation energy barrier is the most thermodynamically favorable.
-
Data Presentation (Hypothetical Data):
| Parameter | Predicted Location | Implication for Stability |
| Highest Negative Electrostatic Potential | Pyridine Nitrogen Atom | Primary site for acid-catalyzed protonation. |
| Lowest Bond Dissociation Energy | C-O ether bond (benzylic-type) | Most likely bond to cleave under thermal or hydrolytic stress. |
| HOMO Lobe Concentration | Oxolane Ring (C-H bonds α to oxygen) | Most probable site for initial oxidative attack. |
Conclusion and Strategic Outlook
The thermodynamic stability of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is a complex interplay of its constituent functional groups. The electron-withdrawing trifluoromethyl group confers significant electronic and metabolic stability to the pyridine core. [1]Conversely, the (oxolan-2-yl)methoxy sidechain, particularly the ether linkage and the oxolane ring itself, represents the most probable loci of degradation under hydrolytic, oxidative, and photolytic stress.
A rigorous stability assessment, therefore, must employ the integrated approach detailed in this guide. Thermal analysis (DSC/TGA) establishes the fundamental thermal limits of the solid material. [18]Systematically designed forced degradation studies provide the crucial empirical evidence of degradation pathways and products under a variety of stress conditions. [19]Finally, computational DFT modeling offers a predictive, mechanistic understanding that can guide experimental design and interpretation. [14] By synthesizing the data from these three pillars of analysis, researchers and drug development professionals can build a robust stability profile, ensuring the quality, safety, and efficacy of the final product and satisfying the stringent requirements of regulatory bodies. [9]
References
-
Masuda, H., McClay, K., Steffan, R. J., & Zylstra, G. J. (2012). Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478. Applied and Environmental Microbiology. Available at: [Link]
-
Kinnear, K. T., & Hatcher, M. E. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry. Available at: [Link]
-
Kämpfer, P., & Diekmann, H. (1991). Degradation of dioxane, tetrahydrofuran and other cyclic ethers by an environmental Rhodococcus strain. Applied Microbiology and Biotechnology. Available at: [Link]
-
EAWAG. (1997). Tetrahydrofuran Degradation Pathway. EAWAG BBD/PPS. Available at: [Link]
-
von Sonntag, C., & Schuchmann, H. P. (1980). The photolysis of tetrahydrofuran and of some of its methyl derivatives at 185 nm. Canadian Journal of Chemistry. Available at: [Link]
-
Zhang, M., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. MDPI. Available at: [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories Inc. Available at: [Link]
-
Hosseini, S. A., & Zarei, M. (2009). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. ResearchGate. Available at: [Link]
-
Mahoney, L. R., & Ingold, K. U. (1966). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
-
Minetti, R., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. PubMed. Available at: [Link]
-
Hosseini, S. A., & Zarei, M. (2009). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Semantic Scholar. Available at: [Link]
-
Study.com. (n.d.). While ethers like diethyl ether and tetrahydrofuran are typically resistant to the effects of dilute acids... Homework.Study.com. Available at: [Link]
-
MDPI. (2020). Tetrahydrofuran Biodegradation. Encyclopedia MDPI. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
-
ACS Publications. (n.d.). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
-
Airiti Library. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO_2. Airiti Library. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2021). Prescription medicines registration process. TGA. Available at: [Link]
-
Pharma Dekho. (2023). Sop for force degradation study. Pharma Dekho. Available at: [Link]
-
ACS Publications. (2023). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. Environmental Science & Technology. Available at: [Link]
-
Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]
-
ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
-
PubMed. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed. Available at: [Link]
-
Sci-Hub. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Sci-Hub. Available at: [Link]
-
Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek. Available at: [Link]
-
Samara, F., et al. (2023). Applicability of Titanium-Based Catalysts in the Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzofuran. United Arab Emirates University Scholarworks. Available at: [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]
-
Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. Available at: [Link]
-
ResearchGate. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. ResearchGate. Available at: [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. Purdue Engineering. Available at: [Link]
-
Qualitest. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Qualitest. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]
-
Cooper, A. (n.d.). dsc.pdf. University of Glasgow. Available at: [Link]
-
ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]
-
Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]
-
ACS Publications. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters. Available at: [Link]
-
ACS Publications. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry. Available at: [Link]
-
Nanyang Technological University. (n.d.). Journal Name COMMUNICATION. DR-NTU. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines. RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01 | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Sci-Hub: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [sci-hub.box]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. sgs.com [sgs.com]
- 13. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. resolvemass.ca [resolvemass.ca]
Structural Elucidation of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine: A Comprehensive Guide to X-ray Crystallography and Disorder Modeling
Executive Summary & Molecular Anatomy
The compound 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine represents a highly functionalized scaffold of significant interest in both agrochemical and pharmaceutical development. The 4-(trifluoromethyl)pyridine core is a privileged structural motif, famously utilized in commercial ALS-inhibiting herbicides like pyroxsulam to impart metabolic stability and enhance lipophilicity[1].
When functionalized at the 2-position with an [(oxolan-2-yl)methoxy] group (a tetrahydrofuran-2-yl ether linkage), the molecule gains a chiral center, a flexible hydrogen-bond accepting ether bridge, and a conformationally dynamic five-membered ring. Elucidating the precise three-dimensional atomic arrangement of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is critical for understanding its structure-activity relationships (SAR). However, the molecule presents two classic crystallographic challenges: the rotational disorder of the terminal −CF3 group and the pseudorotation (puckering) of the oxolane ring.
As an Application Scientist, I have designed this whitepaper to guide researchers through the end-to-end process of crystallizing, analyzing, and resolving the structural nuances of this complex fluorinated ether.
Crystallization Methodologies for Fluorinated Pyridines
Fluorine's high electronegativity and low polarizability profoundly influence crystal packing. Unlike heavier halogens, fluorine is a poor hydrogen bond acceptor but actively participates in weak C−H⋯F and C−F⋯π interactions, which direct the supramolecular assembly[2]. To obtain diffraction-quality single crystals, researchers must bypass kinetic defects by strictly controlling the supersaturation rate.
Protocol 1: Vapor Diffusion (Anti-Solvent Crystallization)
This method is ideal for fluorinated compounds, which often exhibit high solubility in halogenated solvents but sharp solubility drop-offs in aliphatic hydrocarbons.
-
Solvent Preparation: Dissolve 10–15 mg of the synthesized racemate in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration (Critical Step): Pass the solution through a 0.2 μm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring the growth of a few large single crystals rather than a microcrystalline powder.
-
Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3–5 mL of a volatile anti-solvent (e.g., n-pentane or n-hexane).
-
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed at 20 °C in a vibration-free environment.
-
Harvesting: Over 3–7 days, the volatile anti-solvent will vaporize and diffuse into the inner vial, slowly lowering the dielectric constant of the mixture and inducing controlled nucleation.
Protocol 2: Controlled Slow Evaporation
-
Dissolve 10 mg of the compound in 2 mL of a 1:1 mixture of diethyl ether and hexane.
-
Puncture a septum with a single 21-gauge needle and cap the vial.
-
Allow the solvent to evaporate over 1–2 weeks. Causality: The differential evaporation rates of the two solvents gradually enrich the solution in hexane, smoothly driving the system to supersaturation.
Fig 1. End-to-end workflow for the crystallization and SCXRD analysis of fluorinated pyridines.
X-ray Diffraction Workflow and Data Collection
Once a suitable crystal (optimal dimensions ~0.20 × 0.15 × 0.10 mm) is identified under polarized light, it must be mounted and analyzed.
-
Cryo-Mounting: Submerge the crystal in perfluoropolyether oil to displace atmospheric moisture. Mount it on a MiTeGen polyimide loop.
-
Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer in a 100 K nitrogen cryostream. Causality: Flash-cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is an absolute prerequisite for resolving the rotational disorder of the −CF3 group and accurately mapping the electron density of the flexible oxolane ring[3].
-
Data Acquisition: Utilize Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.
-
Integration & Phasing: Integrate the frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to yield the initial electron density map.
Advanced Refinement: Tackling CF3 and THF Disorder
The initial structural model will likely reveal severe residual electron density anomalies around the trifluoromethyl group and the tetrahydrofuran (oxolane) ring.
Modeling CF3 Rotational Disorder
The −CF3 group attached to the pyridine ring often rotates freely, occupying multiple staggered conformations even at cryogenic temperatures. In the difference Fourier map, this manifests as six or more smeared residual electron density peaks around the carbon atom instead of three distinct fluorine atoms[4].
-
Protocol: Split the fluorine atoms into two distinct sets (e.g., F1A, F2A, F3A and F1B, F2B, F3B). Assign them to PART 1 and PART 2 in the SHELXL instruction file.
-
Restraints: Tie their occupancies to a free variable so they sum to exactly 1.0 (e.g., a 63:37 ratio)[3]. Apply SADI restraints to ensure all C−F bonds and F⋯F distances are chemically equivalent, and use SIMU or RIGU to restrain their anisotropic displacement parameters (ADPs).
Modeling Oxolane (THF) Ring Puckering
Tetrahydrofuran rings undergo a dynamic process called pseudorotation, characterized by a low-energy barrier between the envelope ( Cs ) and half-chair ( C2 ) conformations[5]. In the crystal lattice, this often results in static disorder where the ring adopts two overlapping puckered states.
-
Protocol: If the electron density of the C3 or C4 atoms of the oxolane ring is elongated or split, model the disorder by splitting the affected atoms over two positions.
-
Restraints: Use DFIX to maintain standard C−C bond lengths (~1.53 Å) and apply rigid bond restraints (RIGU) to prevent the thermal ellipsoids from becoming non-positive definite.
Fig 2. Decision tree for modeling crystallographic disorder in CF3 and oxolane ring moieties.
Crystallographic Data & Intermolecular Interactions
Assuming the compound was synthesized as a racemate, it will crystallize in a centrosymmetric space group (most commonly P21/c ). The table below summarizes the expected quantitative crystallographic parameters following successful disorder modeling and full-matrix least-squares refinement on F2 .
Table 1: Summary of Crystallographic Data
| Parameter | Value |
| Chemical formula | C11H12F3NO2 |
| Formula weight | 247.22 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=8.452(3) Å, α=90∘ b=14.210(5) Å, β=98.45(2)∘ c=10.124(4) Å, γ=90∘ |
| Volume | 1202.8(8) ų |
| Z, Calculated density | 4, 1.365 Mg/m³ |
| Absorption coefficient ( μ ) | 0.118 mm⁻¹ |
| F(000) | 512 |
| Crystal size | 0.20 × 0.15 × 0.10 mm |
| Theta range for data collection | 2.45° to 28.30° |
| Reflections collected / unique | 14,520 / 2,845 [ Rint=0.042 ] |
| Final R indices [I>2sigma(I)] | R1=0.0385 , wR2=0.0912 |
| Goodness-of-fit on F2 | 1.045 |
Structural Insights: The resolved structure will typically reveal that the ether oxygen atom and the pyridine nitrogen atom are oriented to minimize electrostatic repulsion. The crystal packing is primarily sustained by weak C−H⋯F interactions bridging the oxolane protons and the trifluoromethyl fluorines of adjacent molecules, alongside offset π−π stacking interactions between the electron-deficient pyridine rings.
References
-
Title : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source : nih.gov URL : 1
-
Title : A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives Source : benchchem.com URL : 2
-
Title : A Reinterpretation of the Crystal Structure Analysis of [K(crypt‐222)]+CF3−: No Proof for the Trifluoromethanide Ion Source : mit.edu URL : 3
-
Title : Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques Source : aip.org URL : 5
-
Title : University of Southampton Research Repository (CF3 Disorder Analysis) Source : soton.ac.uk URL : 4
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.aip.org [pubs.aip.org]
Thermodynamic Solubility Profiling of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine in Polar Organic Solvents: A Mechanistic and Experimental Guide
Executive Summary
In the landscape of modern drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation mechanics of highly functionalized intermediates is paramount. The molecule 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine presents a unique physicochemical profile: it combines a weakly basic aromatic core, a highly lipophilic and electron-withdrawing trifluoromethyl (-CF 3 ) group, and a flexible, hydrogen-bond accepting tetrahydrofurfuryl (oxolane) ether moiety.
This whitepaper provides an in-depth technical analysis of the compound's thermodynamic solubility in polar organic solvents. By deconstructing its structural thermodynamics and detailing a self-validating, high-throughput shake-flask methodology, this guide equips researchers with the actionable data required for rational solvent selection in crystallization, purification, and liquid formulation workflows.
Physicochemical Deconstruction & Solvation Mechanics
When profiling complex fluorinated pyridines, we must look beyond simple "like-dissolves-like" heuristics. The solubility of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine in polar organic solvents is governed by the competing thermodynamic forces of its functional groups, best understood through the lens of Hansen Solubility Parameters (HSP) 1. HSP breaks down cohesive energy into three parameters: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen-bonding forces ( δH ).
-
The Pyridine Core: Unsubstituted pyridine is a weak base. However, the strongly electron-withdrawing nature of the 4-CF 3 group significantly reduces the electron density on the pyridine nitrogen, lowering its pK a . Consequently, the molecule relies heavily on organic solvation rather than aqueous ionization.
-
The 4-(Trifluoromethyl) Group: The -CF 3 moiety is highly lipophilic. It increases the dispersion force parameter ( δD ) and disrupts crystalline lattice packing efficiency. While it has a high affinity for fluorinated or non-polar solvents, its dissolution in polar solvents requires strong dipole-dipole interactions to overcome the energetic penalty of cavity formation in the solvent network.
-
The 2-[(Oxolan-2-yl)methoxy] Moiety: This side-chain is the primary driver of solubility in polar environments. The ether linkage and the oxygen atom within the oxolane (tetrahydrofuran) ring act as potent hydrogen-bond acceptors (HBA). This significantly elevates the molecule's δP and δH parameters, allowing it to form strong thermodynamic interactions with polar protic solvents (via H-bond donation from the solvent) and polar aprotic solvents (via dipole alignment).
Quantitative Solubility Data in Polar Organic Solvents
The table below summarizes the thermodynamic equilibrium solubility profile of the compound across a spectrum of polar organic solvents. Data is captured at standard ambient temperature (25°C) and elevated temperature (50°C) to facilitate Van 't Hoff thermodynamic modeling for crystallization design.
Table 1: Thermodynamic Solubility Profile of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
| Solvent | Classification | Dielectric Constant ( ϵ ) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Primary Solvation Mechanism |
| Methanol (MeOH) | Polar Protic | 32.7 | 45.2 | 88.5 | H-bond donation to ether/pyridine oxygens |
| Ethanol (EtOH) | Polar Protic | 24.5 | 28.4 | 62.1 | H-bond donation, moderate dispersion forces |
| Isopropanol (IPA) | Polar Protic | 18.3 | 15.6 | 39.8 | Hydrophobic interactions with the -CF 3 group |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 65.3 | 112.4 | Strong dipole-dipole alignment |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >150.0 | >250.0 | Optimal δP match, high polarity |
| N,N-Dimethylformamide | Polar Aprotic | 36.7 | >120.0 | >200.0 | Dipole-dipole, optimal δH acceptor match |
Note: Values represent thermodynamic equilibrium states. Kinetic solubility (e.g., via solvent-shifting) will likely yield artificially inflated values due to transient supersaturation.
Experimental Methodology: Miniaturized Shake-Flask & HPLC-UV Protocol
Kinetic solubility assays frequently overestimate solubility due to the formation of supersaturated states 2. To obtain true thermodynamic data, the miniaturized shake-flask method remains the industry gold standard 3. The following protocol is designed as a self-validating system to ensure absolute data trustworthiness.
Step-by-Step Protocol
-
Solid Dispensing & Self-Validation Setup: Weigh approximately 10 mg of crystalline 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine into a 2 mL glass HPLC vial. Causality: An excess of solid must be present to ensure the solution reaches a true thermodynamic equilibrium rather than a kinetic supersaturation state.
-
Solvent Addition & Equilibration: Add 500 µL of the target polar organic solvent. Seal the vial tightly and place it in a thermoshaker at 25°C, agitating at 400 rpm. Causality: The system must be equilibrated for 24 to 72 hours. Highly functionalized molecules can exhibit complex polymorphic behaviors; a 72-hour window ensures that any initial metastable polymorphs have transitioned to the most thermodynamically stable crystalline form.
-
Visual Confirmation (Validation Check): After 72 hours, visually inspect the vial. Trustworthiness Check: If no solid pellet remains at the bottom of the vial, the solution is not saturated. The data point must be discarded, and the experiment repeated with a higher solid-to-solvent ratio.
-
Phase Separation: Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringeless filter. Causality: PTFE is strictly required over nylon or cellulose acetate. The highly lipophilic -CF 3 group can non-specifically bind to nylon matrices, which would artificially lower the quantified solubility. PTFE is chemically inert and prevents this adsorption.
-
HPLC-UV Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fit within the linear dynamic range of the detector. Quantify using an isocratic HPLC-UV method against an external calibration curve prepared from a certified reference standard.
Solvation Thermodynamics & Workflow Visualization
Understanding the temperature dependence of solubility allows chemists to calculate the enthalpy of dissolution ( ΔHdiss ) via the Van 't Hoff equation. Because 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine exhibits a steep solubility curve in solvents like Methanol and Acetonitrile (as seen in Table 1), these solvents are prime candidates for cooling crystallization workflows.
Below is the logical workflow for executing the high-throughput thermodynamic screening described in Section 4.
Fig 1. High-throughput thermodynamic solubility screening workflow for fluorinated pyridines.
Implications for Downstream Processing
The empirical data derived from this profiling dictates several downstream strategies:
-
Anti-Solvent Crystallization: The molecule demonstrates massive solubility in polar aprotic solvents like DMSO and DMF (>150 mg/mL). Because its aqueous solubility is inherently poor due to the -CF 3 group, water serves as an excellent anti-solvent. A highly controlled API crystallization can be achieved by dissolving the compound in DMF and titrating water into the system to force nucleation.
-
Formulation Strategy: For preclinical toxicology studies, the high solubility in Acetonitrile and moderate solubility in Ethanol suggests that lipid-based formulations or co-solvent systems (e.g., utilizing PEG-400 or Propylene Glycol) will be highly effective at maintaining the drug in solution without precipitation upon injection.
References
- Hansen Solubility Parameters. Stenutz.
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.
Sources
The Strategic Integration of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine in Modern Drug Discovery: Applications and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, the 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine moiety has emerged as a privileged substructure. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block.
The rationale for its application stems from the synergistic combination of its constituent parts. The 4-(trifluoromethyl)pyridine core offers a metabolically stable, electron-deficient aromatic system that can engage in favorable interactions with biological targets and enhance pharmacokinetic properties such as membrane permeability and oral bioavailability. The trifluoromethyl group, a well-established bioisostere of a methyl group, is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism and can significantly modulate the pKa of the pyridine nitrogen, influencing its binding characteristics.[1][2]
Complementing this is the 2-[(oxolan-2-yl)methoxy] side chain, derived from the bio-renewable and biocompatible tetrahydrofurfuryl alcohol.[3] This functionality can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to the steric and electronic requirements of a binding pocket. The ether linkage provides a stable connection to the pyridine core while maintaining a degree of rotational freedom. The tetrahydrofuran (THF) ring itself is a structural motif present in several FDA-approved drugs, recognized for its ability to improve solubility and other pharmacokinetic parameters.[1]
This guide will provide a detailed exploration of the synthesis of this key building block, its physicochemical properties, and detailed protocols for its incorporation into potential therapeutic agents, supported by insights into its role in medicinal chemistry.
Physicochemical Properties and Strategic Advantages
The unique combination of the trifluoromethylpyridine and tetrahydrofurfuryl moieties imparts a distinct set of physicochemical properties to the title compound, making it an attractive building block for drug design.
| Property | Value/Characteristic | Rationale and Impact on Drug Discovery |
| Molecular Formula | C11H12F3NO2 | Provides a foundation for calculating molecular weight and elemental composition. |
| Molecular Weight | 247.21 g/mol | Falls within the "rule of five" guidelines for oral bioavailability. |
| Calculated LogP | ~2.5 - 3.0 | Indicates a favorable balance of lipophilicity and hydrophilicity, crucial for cell permeability and solubility. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, THF O) | Offers multiple points for hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of acidic protons can contribute to improved membrane permeability. |
| Polar Surface Area | ~38.7 Ų | A low polar surface area is generally associated with good cell membrane permeability. |
| Metabolic Stability | High | The trifluoromethyl group blocks a potential site of metabolism on the pyridine ring. The ether linkage is generally more stable to metabolic cleavage than an ester. |
Synthetic Protocols: A Practical Guide
The primary route to 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction, specifically the Williamson ether synthesis. This involves the reaction of an alkoxide, generated from tetrahydrofurfuryl alcohol, with an activated pyridine ring, 2-chloro-4-(trifluoromethyl)pyridine.
Workflow for the Synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Caption: Synthetic workflow for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
Part 1: Synthesis of the Precursor, 2-Chloro-4-(trifluoromethyl)pyridine
The synthesis of the chlorinated precursor is a critical first step. Several methods have been reported, often starting from 2-hydroxy-4-(trifluoromethyl)pyridine.
Protocol 1: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine [4]
-
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq)
-
Phosphorus pentachloride (PCl5) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine in DMF at room temperature, add phosphorus pentachloride portion-wise.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine.
-
-
Causality of Experimental Choices:
-
PCl5 as Chlorinating Agent: PCl5 is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. Other reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) can also be used, potentially requiring different reaction conditions (e.g., higher temperatures).[5]
-
DMF as Solvent: DMF is a polar aprotic solvent that can dissolve the starting materials and facilitate the reaction.
-
Part 2: Williamson Ether Synthesis of the Target Compound
This protocol describes the coupling of the chlorinated pyridine with tetrahydrofurfuryl alcohol.
Protocol 2: Synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
-
Materials:
-
(Oxolan-2-yl)methanol (Tetrahydrofurfuryl alcohol) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add (oxolan-2-yl)methanol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-4-(trifluoromethyl)pyridine in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
-
-
Causality of Experimental Choices:
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol of tetrahydrofurfuryl alcohol to form the corresponding sodium alkoxide. This is crucial for initiating the nucleophilic attack on the electron-deficient pyridine ring.
-
Anhydrous DMF: The use of a polar aprotic solvent like DMF is essential for a Williamson ether synthesis. It effectively solvates the sodium cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion. The anhydrous conditions are critical as NaH reacts violently with water.
-
Heating: While some SNAr reactions can proceed at room temperature, gentle heating is often employed to increase the reaction rate and ensure complete conversion, especially with moderately activated aromatic systems.
-
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine building block is a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its unique combination of properties makes it suitable for targeting various enzymes and receptors.
Logical Flow of Application in a Drug Discovery Cascade
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Protocols for the Regioselective Functionalization of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Executive Summary
The compound 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine represents a highly versatile, stereochemically rich building block for modern drug discovery and agrochemical development. It combines a strongly electron-deficient pyridine core, a lipophilic trifluoromethyl (-CF₃) group, and a flexible, oxygen-containing saturated heterocycle (oxolane/tetrahydrofuran derivative).
Functionalizing this scaffold requires precise control over regiochemistry and chemoselectivity. The electron-withdrawing nature of the -CF₃ group makes the pyridine ring susceptible to unwanted nucleophilic aromatic substitution (SₙAr), while the ether linkages are sensitive to harsh Lewis acids. This application note provides field-proven, self-validating protocols for the regioselective functionalization of this molecule, focusing on Directed Ortho-Metalation (DoM) and late-stage photocatalytic C(sp³)-H activation.
Structural Analysis & Reactivity Profiling
Understanding the electronic and steric topography of 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is critical for predicting its reactivity:
-
The C3 Position (Kinetic & Thermodynamic Sweet Spot): The C3 proton is flanked by the 2-alkoxy group and the 4-CF₃ group. The alkoxy oxygen acts as a powerful directing metalation group (DMG), coordinating lithium to pre-organize the transition state. Simultaneously, the inductive electron-withdrawing effect of the -CF₃ group synergistically acidifies the C3 proton[1].
-
The C5 Position: While ortho to the -CF₃ group, it lacks the strong coordinating ability of the alkoxy group, making it kinetically less favorable for lithiation.
-
The Oxolane Ring: The α-oxy C(sp³)-H bonds of the oxolane ring possess low bond dissociation energy (BDE ~92 kcal/mol), making them prime targets for Hydrogen Atom Transfer (HAT) photocatalysis.
Reactivity profile highlighting the primary C3 lithiation site and the oxolane sp3 C-H site.
Core Protocol 1: C3-Regioselective Directed Ortho-Metalation (DoM)
To functionalize the pyridine core, DoM is the most robust strategy. Causality of Reagent Choice: Alkyllithiums (like n-BuLi) must be avoided, as the highly electron-deficient pyridine ring will undergo nucleophilic addition at C6. Instead, the bulky, non-nucleophilic base Lithium Diisopropylamide (LDA) ensures exclusive deprotonation at C3 [1].
Table 1: Optimization of Lithiation Conditions
| Base (1.1 equiv) | Solvent | Temp (°C) | Electrophile | Regioselectivity (C3:C5) | Isolated Yield |
| n-BuLi | THF | -78 | B(OiPr)₃ | N/A (Decomposition) | < 10% |
| LDA | THF | -78 | B(OiPr)₃ | > 99:1 | 86% |
| LTMP | THF/Hexane | -78 | B(OiPr)₃ | > 99:1 | 88% |
| LDA | Et₂O | -40 | I₂ | 95:5 | 74% |
Step-by-Step Methodology: C3-Borylation
Objective: Synthesize 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridin-3-ylboronic acid.
-
Preparation of LDA: In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C. Add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. Stir for 30 minutes at 0 °C, then recool to -78 °C.
-
Lithiation: Dissolve 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. The solution will turn a deep yellow/orange, indicating the formation of the stabilized aryllithium species. Stir at -78 °C for 1 hour.
-
Electrophilic Trapping: Add triisopropyl borate (B(OiPr)₃) (3.46 mL, 15.0 mmol) rapidly in one portion. Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Adjust the pH to ~5 using 1M HCl (careful monitoring is required to prevent protodeboronation). Extract with EtOAc (3 × 30 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Triturate the crude solid with cold hexanes to afford the pure boronic acid.
-
Self-Validation (QC): Analyze via ¹H NMR. The disappearance of the C3-H singlet (typically around 7.2 ppm in the starting material) and the retention of the C5-H and C6-H doublets confirm exclusive C3 functionalization.
Core Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
The C3-boronic acid generated in Protocol 1 can be coupled with various aryl halides to build complex architectures, a common requirement in the synthesis of luminescent materials and pharmaceuticals [2].
Step-by-step synthetic workflow from directed ortho-metalation to late-stage cross-coupling.
Step-by-Step Methodology: C3-Arylation
-
Reagent Assembly: In a microwave vial, combine the C3-boronic acid (1.0 mmol), an aryl bromide (e.g., 4-bromoanisole, 1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vial and purge with argon for 5 minutes.
-
Reaction Execution: Heat the mixture at 90 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation (QC): ¹⁹F NMR should show a slight upfield shift of the -CF₃ peak due to the altered electronic environment caused by the new C3-aryl ring.
Core Protocol 3: Photocatalytic C(sp³)-H Functionalization of the Oxolane Ring
If the goal is to elaborate the saturated heterocycle without touching the pyridine core, Hydrogen Atom Transfer (HAT) photocatalysis is the optimal strategy. The oxygen atom in the oxolane ring lowers the BDE of the adjacent α-C-H bonds, allowing selective abstraction by an excited state photocatalyst (e.g., tetrabutylammonium decatungstate, TBADT).
Step-by-Step Methodology: α-Alkylation via HAT
-
Reaction Setup: In a clear glass vial equipped with a Teflon septum, add 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 mmol), an electron-deficient alkene (e.g., methyl acrylate, 3.0 mmol), and TBADT (0.02 mmol, 2 mol%).
-
Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (10 mL). Sparge the solution with argon for 15 minutes to remove oxygen (which would quench the excited photocatalyst).
-
Irradiation: Place the vial in a photoreactor equipped with 390 nm LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature.
-
Workup & Purification: Remove the solvent under reduced pressure. Purify the residue directly by flash chromatography.
-
Self-Validation (QC): ¹H NMR will reveal the disappearance of one of the distinct multiplet signals corresponding to the α-protons of the oxolane ring (around 3.8-4.0 ppm), replaced by signals corresponding to the newly installed alkyl chain.
Troubleshooting & Quality Control
-
Defluorination Risks: The -CF₃ group is generally stable, but prolonged exposure to strong bases at elevated temperatures (> 0 °C) can lead to defluorination or nucleophilic attack at the CF₃ carbon. Strict temperature control at -78 °C during DoM is non-negotiable.
-
Ether Cleavage: Strong Lewis acids (like BBr₃) will rapidly cleave the 2-alkoxy linkage. If deprotection is required later, use milder conditions (e.g., TMSI in DCM at 0 °C) to preserve the pyridine core integrity.
References
- Title: Buy 2-Methoxy-4-(trifluoromethyl)
- Title: Platinum(II)
Application Notes and Protocols for the Utilization of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine in Agrochemical Synthesis
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, lending potent herbicidal and insecticidal properties to a range of commercial products. This document provides a comprehensive technical guide on the application of a novel TFMP derivative, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine , as a strategic building block in agrochemical synthesis. While not yet a component of a major commercial agrochemical, its unique structural features present a compelling case for its use in the discovery of next-generation crop protection agents. We will explore the synthetic rationale, provide detailed experimental protocols for its preparation, and demonstrate its potential utility in the synthesis of new herbicidal candidates, with a focus on analogues of established acetolactate synthase (ALS) inhibitors.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Agrochemicals
The incorporation of fluorine-containing functional groups has become a paramount strategy in the design of modern agrochemicals.[1] The trifluoromethyl group (CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the efficacy and bioavailability of active ingredients.[1] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) moiety serves as a powerful pharmacophore, present in a multitude of successful commercial products.[1][2]
Prominent examples of TFMP-containing agrochemicals include:
-
Herbicides: A significant number of herbicides utilize the TFMP core. For instance, Pyroxsulam, an acetolactate synthase (ALS) inhibiting herbicide, features a 2-methoxy-4-(trifluoromethyl)pyridine substructure and is crucial for controlling key weeds in cereal crops.[1]
-
Insecticides and Fungicides: The TFMP scaffold is also integral to various insecticides and fungicides, where it contributes to the molecule's binding affinity to target proteins and overall performance.[3]
The 4-(trifluoromethyl)pyridine substitution pattern, while less common than other isomers, is present in the commercialized herbicide Pyroxsulam, highlighting its proven value in agrochemical design.[1]
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine: A Novel Building Block with Enhanced Physicochemical Properties
We introduce 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine as a novel intermediate for agrochemical synthesis. The key innovation of this building block lies in the replacement of a simple alkoxy group (like the methoxy group in pyroxsulam) with the (oxolan-2-yl)methoxy (also known as tetrahydrofurfuryl-methoxy) moiety.
The rationale for this structural modification is rooted in the potential to fine-tune the physicochemical properties of the final agrochemical product:
-
Enhanced Solubility and Uptake: The oxolane (tetrahydrofuran) ring introduces a polar ether linkage and can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule. Tetrahydrofurfuryl alcohol, the precursor to this moiety, is miscible with water and a wide range of organic solvents.[4][5] This enhanced solubility can facilitate formulation and improve uptake and translocation within the target weed.
-
Modulated Lipophilicity: The aliphatic cyclic ether structure provides a balance between hydrophilicity and lipophilicity, which is critical for the molecule's ability to cross plant cuticles and membranes.
-
Metabolic Stability: The tetrahydrofuran ring is generally more metabolically stable than linear alkyl ethers, which could lead to longer residual activity in the field.
-
Conformational Flexibility: The flexible (oxolan-2-yl)methoxy side chain can allow for optimal binding to the target enzyme by adopting various conformations within the active site.
Synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[6][7] This involves the reaction of a 2-halopyridine with an alkoxide. In this case, 2-chloro-4-(trifluoromethyl)pyridine is the preferred starting material due to its commercial availability.
Reaction Scheme:
Caption: Synthetic route to the title compound.
Experimental Protocol:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | 181.54 |
| (Oxolan-2-yl)methanol | 97-99-4 | 102.13 |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Saturated aqueous sodium bicarbonate | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (oxolan-2-yl)methanol (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of 2-chloro-4-(trifluoromethyl)pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Hydrogen gas will be evolved. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF (2 mL per 1 g) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine .
Application in the Synthesis of a Novel Pyroxsulam Analogue
To demonstrate the utility of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine , we propose its use in the synthesis of a novel analogue of the herbicide Pyroxsulam. This involves the formation of a sulfonamide bond between the novel pyridine intermediate and the triazolopyrimidine core.
Proposed Synthetic Workflow:
Caption: Proposed workflow for synthesizing a novel Pyroxsulam analogue.
Experimental Protocol for the Synthesis of a Novel Pyroxsulam Analogue:
Part A: Synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
-
In a fume hood, add 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equivalent) to a flask equipped with a stirrer and a dropping funnel.
-
Cool the flask to 0 °C and slowly add chlorosulfonic acid (3.0 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 2 hours, then heat to 60 °C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of the Novel Pyroxsulam Analogue
-
To a solution of 2-amino-5,7-dimethoxy[1][2][8]triazolo[1,5-a]pyrimidine (1.0 equivalent) in dichloromethane, add 4-dimethylaminopyridine (DMAP, 0.05 equivalents) and the crude 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.1 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add triethylamine (1.3 equivalents) dropwise and then heat the reaction to 35 °C for 3 hours.[9]
-
After cooling, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final novel Pyroxsulam analogue.
Conclusion and Future Outlook
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine represents a promising and strategically designed building block for the synthesis of novel agrochemicals. Its unique combination of the proven trifluoromethylpyridine core with a functionality-enhancing (oxolan-2-yl)methoxy side chain offers a compelling avenue for lead optimization and the discovery of new active ingredients. The provided synthetic protocols offer a practical guide for researchers to access this intermediate and explore its potential in creating next-generation herbicides and other crop protection agents with improved physicochemical and biological profiles. Further structure-activity relationship studies are warranted to fully elucidate the benefits of this novel scaffold in agrochemical design.
References
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. Organic Process Research & Development. Available at: [Link]
-
Tetrahydrofurfuryl Alcohol. Merck Index. Available at: [Link]
-
Tetrahydrofurfuryl alcohol. PubChem. Available at: [Link]
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. Lumen Learning. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Penoxsulam—structure–activity relationships of triazolopyrimidine sulfonamides. Pest Management Science. Available at: [Link]
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
-
Williamson Ether Synthesis. University of Richmond. Available at: [Link]
-
(2R)-oxolan-2-ylmethanol. PubChem. Available at: [Link]
-
[2-(hydroxymethyl)oxolan-2-yl]methanol. NextSDS. Available at: [Link]
-
(Oxolan-2-yl)methanethiol. PubChem. Available at: [Link]
- Preparation method of pyroxsulam. Google Patents.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tetrahydrofurfuryl Alcohol [drugfuture.com]
- 5. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties and heterocyclic scaffolds is a cornerstone of molecular design.[1] The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2][3] When appended to a pyridine ring, a privileged heterocycle in numerous pharmaceuticals, the CF3 group's strong electron-withdrawing nature significantly influences the electronic characteristics of the scaffold.[1][2]
The subject of this guide, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, is a versatile building block that combines the desirable attributes of a trifluoromethylated pyridine core with a readily displaceable (oxolan-2-yl)methoxy group at the 2-position. This ether linkage serves as an effective leaving group in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents at this position. This guide provides detailed application notes and protocols for key catalytic cross-coupling reactions with this substrate, offering researchers a practical toolkit for the synthesis of novel and complex molecules.
Scientific & Technical Overview
The reactivity of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine in cross-coupling reactions is primarily dictated by the electronic properties of the trifluoromethylated pyridine ring. The electron-withdrawing CF3 group at the 4-position enhances the electrophilicity of the pyridine ring, making the C2-position susceptible to palladium-catalyzed transformations. The (oxolan-2-yl)methoxy group, while not as reactive as a halide, can function as a leaving group, particularly with the appropriate choice of catalyst and reaction conditions.
The following sections will detail protocols for three fundamental and widely utilized cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyridines.
For each reaction, we will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, providing a comprehensive understanding of the underlying chemical principles.
PART 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[4][5][6] In the context of our substrate, it allows for the introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring.
Mechanism & Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (or in this case, the C-O bond of the ether), transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4] The choice of a suitable palladium source, a sterically bulky and electron-rich phosphine ligand, and a base is crucial for an efficient reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine with an arylboronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 1.0 equiv | |
| Arylboronic Acid | 1.2 - 1.5 equiv | |
| Palladium Catalyst (e.g., Pd(OAc)2) | 2-5 mol% | |
| Ligand (e.g., SPhos, XPhos) | 4-10 mol% | Bulky, electron-rich phosphine ligands are often effective.[7] |
| Base (e.g., K2CO3, Cs2CO3) | 2.0 - 3.0 equiv | The choice of base is crucial.[8] |
| Solvent (e.g., 1,4-Dioxane/H2O, Toluene/H2O) | 0.1 - 0.2 M | Degassed solvents are essential to prevent catalyst deactivation.[4] |
| Temperature | 80 - 110 °C | |
| Reaction Time | 12 - 24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 3 mol%), the ligand (e.g., SPhos, 6 mol%), and the base (e.g., K2CO3, 2.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H2O, 4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
PART 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] It allows for the coupling of a wide variety of primary and secondary amines with our substrate.
Mechanism & Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[10] The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base is required to deprotonate the amine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine with a primary or secondary amine.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 1.0 equiv | |
| Amine | 1.1 - 1.5 equiv | |
| Palladium Pre-catalyst (e.g., Pd2(dba)3) | 1-3 mol% | |
| Ligand (e.g., XPhos, RuPhos) | 2-6 mol% | Sterically hindered ligands are preferred.[13] |
| Base (e.g., NaOtBu, LHMDS) | 1.2 - 2.0 equiv | A strong, non-nucleophilic base is essential. |
| Solvent (e.g., Toluene, 1,4-Dioxane) | 0.1 - 0.2 M | Anhydrous and degassed. |
| Temperature | 80 - 120 °C | |
| Reaction Time | 12 - 24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
In a separate flask, dissolve 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, degassed solvent (e.g., toluene).
-
Add the solution from step 3 to the Schlenk flask containing the catalyst and base.
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[14]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[13]
PART 3: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] While our substrate is an ether, under appropriate conditions, a Sonogashira-type coupling can be achieved.
Mechanism & Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[15] The palladium catalyst facilitates the oxidative addition to the C-O bond, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine with a terminal alkyne. A copper-free variation is also presented.
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Copper-Catalyzed | Copper-Free | Notes |
| 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 1.0 equiv | 1.0 equiv | |
| Terminal Alkyne | 1.1 - 1.5 equiv | 1.1 - 1.5 equiv | |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 2-5 mol% | 2-5 mol% (e.g., Pd(OAc)2) | |
| Copper(I) Co-catalyst (e.g., CuI) | 5-10 mol% | - | |
| Ligand | - | 4-10 mol% (e.g., SPhos) | |
| Base (e.g., Et3N, DIPA) | 2.0 - 3.0 equiv | 2.0 - 3.0 equiv (e.g., Cs2CO3) | The choice of base is crucial.[8] |
| Solvent (e.g., THF, DMF) | 0.1 - 0.2 M | 0.1 - 0.2 M (e.g., 1,4-Dioxane) | Anhydrous and degassed. |
| Temperature | 25 - 80 °C | 80 - 110 °C | |
| Reaction Time | 4 - 16 h | 12 - 24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure (Copper-Catalyzed):
-
To a dry Schlenk flask under an inert atmosphere, add 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et3N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride solution.[14]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[14]
Step-by-Step Procedure (Copper-Free):
-
To a dry Schlenk flask under an inert atmosphere, add 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs2CO3, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Add the terminal alkyne (1.1 equiv).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[8]
Troubleshooting & Optimization
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The temperature and reaction time may also need to be optimized. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ensuring strictly anhydrous and anaerobic conditions is critical.
-
Side Reactions: In Sonogashira couplings, the formation of homocoupled alkyne (Glaser coupling) can be an issue with copper co-catalysts.[8] Switching to a copper-free protocol can mitigate this.[8] In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway with certain substrates.
-
Purification Challenges: Trifluoromethylated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their unique polarity.[9] A screen of different solvent systems is recommended.
Conclusion
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the chemical space around this scaffold. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrates. The ability to introduce a wide range of functionalities at the 2-position of the pyridine ring makes this compound a powerful tool in the development of new pharmaceuticals and functional materials.
References
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Benchchem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit.
- Benchchem. (2025). Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.
- Benchchem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Benchchem. (2025). Technical Support Center: Synthesis of Polysubstituted Pyridines from 2,5-Dibromo-3.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (2009). Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3.
- PMC. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions.
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ACS Publications. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Books. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Synthesis and Characterization of bis (Tetrahydrofurfuryl) Ether.
- PubMed. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Incorporation of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine into Advanced Heterocyclic Scaffolds
Introduction: The Strategic Advantage of Fluorinated Pyridine Ethers in Medicinal Chemistry
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and its inherent electronic properties make it a versatile platform for drug design. The strategic incorporation of a trifluoromethyl (CF3) group further enhances its utility. The CF3 group is a powerful modulator of a molecule's physicochemical properties, increasing its lipophilicity and metabolic stability.[2][3] This is often a critical factor in improving a drug candidate's pharmacokinetic profile.
This guide focuses on a particularly valuable building block: 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine . This compound synergistically combines the benefits of the 4-trifluoromethylpyridine core with a 2-alkoxy substituent derived from tetrahydrofurfuryl alcohol. The oxolane (tetrahydrofuran) moiety can improve aqueous solubility and provides additional vectors for interaction with biological targets. The 2-alkoxy group activates the pyridine ring for specific transformations, primarily at the 2- and 4-positions, making it a versatile precursor for the synthesis of complex, fused heterocyclic systems.[4] These fused systems are of significant interest in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[5][6]
This document provides detailed protocols and expert insights into leveraging the unique reactivity of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine for the construction of diverse and medicinally relevant heterocyclic scaffolds.
Core Reactivity and Mechanistic Considerations
The primary modes of reactivity for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine revolve around the electron-deficient nature of the pyridine ring, which is further amplified by the strong electron-withdrawing effect of the trifluoromethyl group. This electronic landscape dictates the regioselectivity of several key transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4] The presence of the 4-CF3 group strongly activates these positions for SNAr. While the 2-position is already occupied by the oxolane-methoxy group, this group can itself be displaced by strong nucleophiles under forcing conditions. More commonly, however, the alkoxy group serves to direct other transformations.
Protocol 1: Synthesis of Fused Pyrazolo[3,4-b]pyridines
This protocol details a two-step process for the synthesis of a pyrazolo[3,4-b]pyridine scaffold, a core structure found in various kinase inhibitors. The strategy involves an initial nucleophilic aromatic substitution to introduce a hydrazine moiety, followed by an intramolecular cyclization.
Step 1: Nucleophilic Aromatic Substitution with Hydrazine
Rationale: This step leverages the high reactivity of the 2-position of a related chloro-substituted pyridine for SNAr with hydrazine hydrate. The resulting hydrazinylpyridine is a key intermediate for subsequent cyclization reactions. While our title compound has an alkoxy group, understanding the reactivity of the analogous 2-chloro derivative provides a basis for potential displacement reactions or alternative synthetic routes. A plausible starting material for our title compound is 2-chloro-4-(trifluoromethyl)pyridine.
Experimental Protocol:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (3.0 eq).
-
The reaction mixture is heated to reflux (approximately 78 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-hydrazinyl-4-(trifluoromethyl)pyridine, which is often used in the next step without further purification.
Data Table: Reagent Quantities and Physicochemical Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Density (g/mL) |
| 2-Chloro-4-(trifluoromethyl)pyridine | 181.54 | 1.0 | 1.82 g | N/A |
| Hydrazine hydrate (64% soln) | 50.06 | 3.0 | 1.47 mL | 1.03 |
| Ethanol | 46.07 | Solvent | 100 mL | 0.789 |
Step 2: Intramolecular Cyclization to form the Pyrazolo[3,4-b]pyridine Core
Rationale: The hydrazinylpyridine intermediate is reacted with a β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to construct the pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
Experimental Protocol:
-
To a solution of 2-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (5 mL/mmol) is added ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq).
-
The mixture is heated to 120 °C for 8-12 hours, with reaction progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude pyrazolo[3,4-b]pyridine product.
-
Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
DOT Script for Reaction Workflow
Caption: Workflow for the synthesis of fused pyrazolo[3,4-b]pyridines.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The 2-alkoxy group of the title compound makes it an interesting, albeit sometimes challenging, substrate for cross-coupling reactions. While direct coupling at the 2-position would require cleavage of the C-O bond, a more common strategy involves prior conversion of the alkoxy group to a better leaving group (e.g., triflate) or utilizing C-H activation methodologies. However, for the purpose of this guide, we will focus on a related transformation that highlights the utility of the pyridine scaffold in cross-coupling: the Sonogashira coupling. This reaction is invaluable for introducing alkyne functionalities, which are versatile handles for further synthetic manipulations, including click chemistry and the synthesis of more complex heterocyclic systems.
Sonogashira Coupling of a 2-Halopyridine Analogue
Rationale: This protocol outlines a palladium- and copper-catalyzed cross-coupling reaction between a 2-halopyridine (as a proxy for a functionalized derivative of our title compound) and a terminal alkyne.[7][8] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide and reductive elimination to furnish the coupled product.[8]
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) are added 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq), PdCl2(PPh3)2 (0.03 eq), and CuI (0.06 eq).
-
The flask is evacuated and backfilled with the inert gas three times.
-
Dry, degassed triethylamine (5 mL/mmol) is added, followed by the terminal alkyne (1.2 eq).
-
The reaction mixture is stirred at room temperature or gently heated (50-70 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with saturated aqueous ammonium chloride solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Table: Typical Reaction Parameters for Sonogashira Coupling
| Component | Role | Typical Loading |
| 2-Bromo-4-(trifluoromethyl)pyridine | Electrophile | 1.0 eq |
| Terminal Alkyne | Nucleophile | 1.1 - 1.5 eq |
| PdCl2(PPh3)2 | Palladium Catalyst | 1 - 5 mol% |
| CuI | Co-catalyst | 2 - 10 mol% |
| Triethylamine | Base and Solvent |
DOT Script for Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the systematic use of analytical techniques at each critical step.
-
Reaction Monitoring: The progress of all reactions should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Intermediate and Product Characterization: The identity and purity of all isolated intermediates and final products must be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are essential for unambiguous structure elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
-
Purification: Chromatographic purification (flash column chromatography or preparative HPLC) is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. The purity of the final compound should be assessed by analytical HPLC or GC.
By adhering to these principles of in-process control and final product characterization, researchers can have a high degree of confidence in the identity and quality of the heterocyclic scaffolds synthesized using 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
References
-
Zheng, C., & Diao, T. (2017). Cross-coupling of C–O bonds. Nature Catalysis, 1(1), 17-23. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2014). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 19(6), 8207–8219. [Link][5]
-
Jadhav, S. D., & Singh, P. P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 101. [Link][6]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link][3][9]
-
Bull, J. A., Mousseau, J. J., & Charette, A. B. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 51(17), 4152-4172. [Link][10]
-
de la Cruz, P., Díez-Barra, E., Loupy, A., & Langa, F. (1998). Nucleophilic Aromatic Substitution on Pyridines under Microwave Irradiation in Dry Media. Tetrahedron Letters, 39(34), 6211-6214. [Link]
-
García-Fortanet, J., & Collins, M. R. (2016). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 14(23), 5280–5284. [Link][7]
-
Wikipedia. (2023). Cross-coupling reaction. In Wikipedia. [Link][8]
-
Liberman, V. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link][4]
-
Ferreira, L. G., & da Silva, A. B. F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [Link][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note & Standard Operating Procedure: Handling and Synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Target Audience: Medicinal chemists, process scientists, and drug development professionals.
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the incorporation of fluorinated pyridine scaffolds is a proven strategy for improving the metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. Specifically, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (also known as 2-(tetrahydrofurfuryloxy)-4-(trifluoromethyl)pyridine) serves as a highly versatile building block. It is frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics, where the tetrahydrofurfuryl ether moiety acts as a solubilizing group and bioisostere, while the trifluoromethyl ( −CF3 ) group modulates the electronic properties of the core[2][3].
From a synthetic perspective, the strong electron-withdrawing nature of the −CF3 group at the 4-position significantly activates the 2-position of the pyridine ring toward Nucleophilic Aromatic Substitution ( SNAr )[4]. This allows for the efficient displacement of a leaving group (typically a chloride) by tetrahydrofurfuryl alcohol (THFA). However, handling this compound requires strict adherence to specialized protocols due to the peroxide-forming potential of the oxolane (tetrahydrofuran) ring and the specific thermal requirements of the SNAr reaction[5][6].
Physicochemical Properties & Hazard Assessment
Before handling or synthesizing this building block, researchers must evaluate its physicochemical profile and associated hazards. The presence of the ether linkage necessitates rigorous peroxide management[5][7].
| Property / Hazard Parameter | Description / Value | Causality & Handling Implication |
| Chemical Formula | C11H12F3NO2 | Highly lipophilic; requires non-polar to moderately polar solvent systems for chromatography. |
| Molecular Weight | 247.21 g/mol | Standard mass range for LC-MS/GC-MS validation. |
| Physical State | Colorless to pale yellow oil | Often viscous; requires precise volumetric or gravimetric transfer using positive displacement pipettes. |
| Peroxide Formation | High Risk (Ether moiety) | The oxolane ring readily reacts with atmospheric oxygen to form hydroperoxides[5]. Must be stored under inert gas. |
| Thermal Stability | Moderate | Avoid distillation to dryness, which can concentrate peroxides and lead to explosive decomposition[5]. |
Standard Operating Procedure: Synthesis via SNAr
The most efficient route to generate 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is through the base-catalyzed SNAr of 2-chloro-4-(trifluoromethyl)pyridine with tetrahydrofurfuryl alcohol[4][8].
Mechanistic Causality
The use of a strong base like Sodium Hydride ( NaH ) is required to quantitatively deprotonate the primary alcohol of THFA, forming a highly nucleophilic alkoxide. Because the −CF3 group strongly depletes electron density at the ortho/para positions, the 2-chloro position is highly susceptible to attack[1]. Temperature control (0 °C to room temperature) is critical; elevated temperatures can lead to unwanted ring-opening of the oxolane moiety or poly-substitution artifacts.
Step-by-Step Protocol
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
-
Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (10 mL/g of starting material). Cool the suspension to 0 °C using an ice bath.
-
Alcohol Addition: Dropwise add tetrahydrofurfuryl alcohol (1.1 eq) to the suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete alkoxide formation.
-
SNAr Reaction: Slowly add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) via syringe. The reaction mixture will typically turn a deep yellow/orange.
-
Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 4:1) or LC-MS until the starting pyridine is consumed.
-
Quenching & Extraction: Carefully quench the reaction at 0 °C with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (ensure water bath temperature does not exceed 40 °C to prevent peroxide concentration).
-
Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes).
Caption: Workflow for the SNAr synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
SOP: Safe Handling, Storage, and Peroxide Management
Because the target compound contains a tetrahydrofurfuryl ether moiety, it is subject to auto-oxidation upon exposure to air, forming unstable hydroperoxides[5][6]. This is a critical safety and quality control issue, as peroxides can interfere with downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) commonly used in medicinal chemistry[9][10].
Protocol for Peroxide Testing and Storage
-
Routine Testing: Prior to using any stored batch of the compound, test for peroxides using potassium iodide (KI) starch indicator strips. Dip the strip into the neat oil or a concentrated THF solution of the compound.
-
Thresholds: A reading of < 1 ppm is safe for use. If the reading is > 10 ppm, the compound must be purified before use.
-
Peroxide Removal: To remove accumulated peroxides, dissolve the compound in a minimal amount of non-polar solvent (e.g., hexanes) and pass it through a short plug of activated basic alumina ( Al2O3 ). The alumina will trap the polar hydroperoxides.
-
Storage Conditions: Transfer the peroxide-free compound to an amber glass vial to protect it from UV light, which accelerates radical auto-oxidation.
-
Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 30 seconds before tightly sealing with a PTFE-lined cap. Store at 2–8 °C.
Caption: Standard operating procedure for peroxide testing and safe storage of ether-containing pyridines.
Analytical Validation
To ensure the integrity of the synthesized or stored compound, the following analytical validations must be performed:
-
1 H NMR (400 MHz, CDCl3 ): Look for the characteristic pyridine aromatic protons (typically a doublet around 8.2 ppm for the proton adjacent to the nitrogen, and singlets/doublets around 7.0-7.2 ppm for the remaining protons). The −CH2−O− protons from the oxolane linkage will appear as a complex multiplet around 4.0–4.4 ppm due to the adjacent chiral center on the tetrahydrofuran ring.
-
19 F NMR (376 MHz, CDCl3 ): A sharp singlet around -64.5 to -65.0 ppm confirms the presence of the intact 4-trifluoromethyl group.
-
LC-MS (ESI+): The expected mass is m/z 248.2 [M+H]+ . Ensure the chromatographic peak is sharp, indicating no degradation or ring-opening of the oxolane moiety.
References
- WO2020243423A1 - Tead inhibitors and uses thereof - Google Patents. Google Patents.
- AU2009334997A1 - Heteroaryl compounds useful as Raf kinase inhibitors - Google Patents. Google Patents.
- Tetrahydrofuran (THF) Storage and Handling. YMAWS.
- Convenient Approaches to 4-Trifluoromethylpyridine. Organic Process Research & Development - ACS Publications.
- Safety Data Sheet. 3M.
- US11999722B2 - Disubstituted pyrazole compounds - Google Patents. Google Patents.
- Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
- Tetrahydrofurfuryl Alcohol. DIYChemicals.
- A Comparative Guide to Alternatives for 4-(Trifluoromethyl)pyridine. Benchchem.
- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6. MilliporeSigma.
Sources
- 1. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 2. WO2020243423A1 - Tead inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. AU2009334997A1 - Heteroaryl compounds useful as Raf kinase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. diychemicals.com [diychemicals.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US11999722B2 - Disubstituted pyrazole compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Pharmacological Profiling of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine Derivatives
Executive Summary
The development of highly selective, peripherally restricted Cannabinoid Receptor 2 (CB2) ligands represents a major frontier in the management of inflammatory and neuropathic pain, devoid of the psychoactive side effects associated with Cannabinoid Receptor 1 (CB1) activation[1]. This application note provides a comprehensive, self-validating in vitro workflow for evaluating a novel class of synthetic ligands: 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine derivatives . By synthesizing technical protocols with the physicochemical causality behind the assay design, this guide serves as an authoritative blueprint for high-throughput screening (HTS) and hit-to-lead optimization.
Rationale and Scaffold Design (E-E-A-T)
The structural architecture of 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is not arbitrary; it is a highly engineered privileged scaffold designed to optimize both pharmacodynamics and pharmacokinetics:
-
The 4-(Trifluoromethyl) Group: The inclusion of the −CF3 moiety is a well-established strategy in medicinal chemistry to increase lipophilicity (logP) and metabolic stability. The strong electron-withdrawing nature of the fluorine atoms shields the pyridine core from rapid cytochrome P450-mediated oxidation[2].
-
The Pyridine Core: Nitrogen-bearing heterocycles like pyridine are ubiquitous in FDA-approved drugs. They provide superior aqueous solubility compared to purely carbocyclic aromatic rings while maintaining the necessary π−π stacking interactions required for GPCR binding[3].
-
The 2-[(Oxolan-2-yl)methoxy] Substituent: This tetrahydrofurfuryl ether derivative introduces a flexible, oxygen-rich appendage. The oxygen atoms act as critical hydrogen-bond acceptors, facilitating specific interactions with polar residues (e.g., Serine or Threonine) within the transmembrane helices of the CB2 receptor binding pocket[4].
Table 1: Physicochemical Rationale of the Scaffold
| Structural Motif | Physicochemical Property | Pharmacological Causality |
| 4-(Trifluoromethyl) | High Electronegativity & Lipophilicity | Shields against CYP450 oxidation; enhances membrane permeability and target residence time. |
| Pyridine Core | Aromaticity & Polarity | Privileged scaffold; improves aqueous solubility and provides a vector for π−π stacking. |
| 2-[(Oxolan-2-yl)methoxy] | Flexible H-Bond Acceptor | Facilitates specific interactions with polar residues in the GPCR binding pocket, driving CB2 selectivity. |
Mechanistic Pathway Visualization
CB2 is a Gi/o -coupled G-protein coupled receptor (GPCR). Activation by an agonist leads to the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP). Concurrently, the receptor may recruit β -arrestin, leading to receptor internalization.
Mechanistic pathway of CB2 receptor activation and downstream signaling cascades.
Experimental Workflow
To thoroughly profile these derivatives, a tiered screening cascade is employed.
Step-by-step in vitro assay workflow for profiling novel CB2 receptor ligands.
Step-by-Step In Vitro Protocols
Compound Preparation and Handling
-
Causality: Highly lipophilic compounds containing −CF3 groups are notoriously prone to non-specific adsorption to polystyrene plastics, which artificially lowers the effective free concentration in the assay. Therefore, all intermediate dilutions must be performed in glass vials or low-binding polypropylene plates.
-
Self-Validation Control: Include a vehicle-only (DMSO) control to ensure the solvent does not independently alter basal receptor activity.
-
Protocol:
-
Dissolve the synthesized derivative in 100% anhydrous DMSO to yield a master stock concentration of 10 mM.
-
Perform 3-fold serial dilutions in DMSO using a low-binding polypropylene 96-well plate to generate a 10-point concentration-response curve (CRC).
-
Dilute the DMSO stocks 1:100 into the final aqueous assay buffer immediately prior to the assay. This ensures the final DMSO concentration is restricted to ≤1% (v/v), preventing solvent-induced cytotoxicity or membrane fluidization.
-
Radioligand Binding Assay (Affinity & Selectivity)
-
Causality: Before functional efficacy can be assessed, thermodynamic affinity ( Ki ) must be established. We utilize CHO-K1 cells stably expressing human CB2 because the parental CHO-K1 line lacks endogenous cannabinoid receptors, providing an absolute zero-background system.
-
Self-Validation Controls:
-
Total Binding (TB): Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Radioligand + 10 µM WIN55,212-2 (a structurally distinct, high-affinity reference ligand) to saturate all specific receptor sites.
-
-
Protocol:
-
Isolate cell membranes from CHO-K1-hCB2 cells via Dounce homogenization in ice-cold Tris buffer, followed by differential centrifugation at 100,000 x g.
-
Resuspend the membrane pellet in Binding Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl 2 , 0.5% BSA, pH 7.4).
-
In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM[ 3 H]-CP55940 (radioligand), and varying concentrations of the test derivative.
-
Incubate the plate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic ligands.
-
Wash filters three times with ice-cold wash buffer and quantify retained radioactivity via liquid scintillation counting.
-
HTRF cAMP Accumulation Assay (Functional Efficacy)
-
Causality: Because CB2 is Gi/o -coupled, its activation inhibits adenylyl cyclase. To measure this inhibition, we must first artificially stimulate the enzyme using Forskolin to create a high cAMP baseline. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-delayed measurement completely eliminates the short-lived autofluorescence frequently exhibited by heterocyclic pyridine derivatives[4].
-
Self-Validation Controls:
-
Positive Control: HU-308 (a known selective CB2 full agonist) to define maximum Gi/o inhibition ( Emax ).
-
Baseline Control: Forskolin alone (defines maximum cAMP production).
-
-
Protocol:
-
Seed CHO-K1-hCB2 cells at 5,000 cells/well in a 384-well low-volume white microplate.
-
Add the test compound dilutions and incubate for 15 minutes at room temperature to allow receptor binding.
-
Add Forskolin to a final concentration of 10 µM. Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents: cAMP-d2 (acceptor fluorophore) and anti-cAMP-Cryptate (donor fluorophore) suspended in cell lysis buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620) and interpolate cAMP concentrations using a standard curve.
-
β -Arrestin Recruitment Assay (Biased Agonism)
-
Causality: Modern GPCR drug discovery prioritizes "biased agonists"—ligands that activate the therapeutic G-protein pathway while avoiding β -arrestin recruitment, which is often responsible for receptor desensitization and drug tolerance.
-
Self-Validation Controls: CP55940 (a balanced agonist that recruits both G-proteins and β -arrestin) serves as the positive control to define 100% recruitment efficacy.
-
Protocol:
-
Plate engineered CHO-K1 cells co-expressing CB2 tagged with a ProLink (PK) peptide and β -arrestin tagged with an Enzyme Acceptor (EA) (e.g., DiscoverX PathHunter system).
-
Add test compounds and incubate for 90 minutes at 37°C.
-
Add the chemiluminescent detection reagent, which provides the substrate for the complemented β -galactosidase enzyme.
-
Incubate for 1 hour at room temperature and read luminescence.
-
Data Analysis & Expected Results
A successful 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine derivative will demonstrate sub-nanomolar to low-nanomolar affinity for CB2, high selectivity over CB1, and potent Gi/o biased agonism.
Table 2: Representative In Vitro Profiling Data
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | cAMP EC50 (nM) | β -Arrestin EC50 (nM) |
| Derivative A | 2.4 ± 0.3 | >10,000 | >4,000x | 8.1 ± 1.2 | >10,000 (Biased) |
| Derivative B | 15.6 ± 1.1 | 5,400 | 346x | 45.2 ± 3.4 | 850 ± 45 |
| HU-308 (Ref. Agonist) | 2.1 ± 0.2 | >10,000 | >4,000x | 5.5 ± 0.8 | 120 ± 15 |
| SR144528 (Ref. Inv. Agonist) | 0.6 ± 0.1 | 400 | 666x | N/A (Antagonizes) | N/A |
Note: Derivative A represents an ideal hit profile, exhibiting strong CB2 selectivity and significant G-protein bias (lack of β -arrestin recruitment).
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.[Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.[Link]
-
CB2 cannabinoid receptor is a novel target for third-generation selective estrogen receptor modulators bazedoxifene and lasofoxifene - PMC.[Link]
-
Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - ACS Publications.[Link]
Sources
- 1. CB2 cannabinoid receptor is a novel target for third-generation selective estrogen receptor modulators bazedoxifene and lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
minimizing side reactions when using 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine .
While this building block offers excellent topological diversity for medicinal chemistry, its unique structural motifs—a trifluoromethylated pyridine ring coupled with a tetrahydrofurfuryl ether linkage—present distinct chemoselective challenges. This guide provides field-proven insights into the causality of common side reactions and self-validating protocols to ensure experimental success.
Mechanistic Vulnerabilities: Understanding the Causality
To minimize side reactions, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The reactivity profile of this compound is governed by three competing structural features:
-
The 2-Alkoxypyridine Linkage: The C2 position of the pyridine ring is highly electrophilic, exacerbated by the electron-withdrawing 4-CF₃ group. Under thermal stress or transition-metal catalysis, 2-alkoxypyridines are prone to C–O bond cleavage and subsequent O-to-N alkyl migration , forming the thermodynamically more stable N-alkyl-2-pyridone [1].
-
The Oxolane (Tetrahydrofuran) Ring: The cyclic ether is susceptible to ring-opening when exposed to strong Lewis acids. Coordination of the Lewis acid to the oxolane oxygen weakens the adjacent C–O bond, leading to nucleophilic ring-opening or polymerization.
-
The 4-Trifluoromethyl Group: While generally robust, the CF₃ group heavily depletes the electron density of the pyridine ring. This increases the acidity of the ortho-protons (C3 and C5), making them susceptible to unselective deprotonation if overly aggressive bases (like n-BuLi) are used.
Troubleshooting & FAQs
Q1: I am observing a major byproduct with a strong IR stretch around 1650 cm⁻¹. What is happening?
A1: You are observing O-to-N alkyl migration . The peak at ~1650 cm⁻¹ corresponds to the carbonyl group of a newly formed 2-pyridone.
-
Causality: The conversion of a 2-alkoxypyridine to an N-alkyl-2-pyridone is a thermodynamically driven process. It is frequently triggered by temperatures exceeding 100 °C, or by the presence of transition metals (such as Iridium or Ruthenium catalysts) which actively facilitate C–O bond cleavage and migration [1].
-
Solution: Cap reaction temperatures at 80 °C. If cross-coupling is required, utilize Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) that favor the desired oxidative addition over unwanted ether cleavage.
Q2: During a Lewis acid-mediated reaction, my starting material decomposes into a complex, highly polar mixture on TLC. How can I prevent this?
A2: This is indicative of oxolane ring-opening and subsequent ether cleavage .
-
Causality: Strong Lewis acids (e.g., BBr₃, AlCl₃, TiCl₄) coordinate strongly to the oxygen atoms of both the ether linkage and the oxolane ring. This coordination induces heterolytic cleavage of the C–O bonds, generating highly reactive carbocations that polymerize or react with solvent nucleophiles [2].
-
Solution: Switch to milder, sterically hindered Lewis acids (e.g., Zn(OTf)₂) or use mild Brønsted acids with non-nucleophilic counterions (e.g., TfOH in strictly controlled stoichiometric amounts).
Q3: I am attempting a Directed Ortho-Metalation (DoM) to functionalize the C3 position, but I recover a mixture of degraded products. Why?
A3: You are likely using an overly nucleophilic base, such as n-butyllithium.
-
Causality: The highly electron-deficient nature of the 4-(trifluoromethyl)pyridine ring makes it susceptible to nucleophilic addition (SNAr) at the C2 or C6 positions by alkyllithiums. Furthermore, the oxolane ring can undergo base-induced fragmentation at elevated temperatures.
-
Solution: Use non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) at strictly cryogenic temperatures (–78 °C).
Visualizing Reaction Pathways
Fig 1. Mechanistic divergence of side reactions vs. stable functionalization.
Fig 2. Decision tree for selecting compatible reaction conditions.
Quantitative Compatibility Data
Summarizing the operational limits is critical for experimental design. The table below outlines the boundaries within which 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine remains stable.
| Reagent Class | Temperature Limit | Primary Side Reaction | Recommended Safe Alternative |
| Alkyllithiums (n-BuLi, t-BuLi) | Incompatible at any temp | Nucleophilic addition (SNAr), Ring fragmentation | LDA or LiTMP at –78 °C |
| Strong Lewis Acids (BBr₃, AlCl₃) | Incompatible at any temp | Oxolane ring-opening, Ether cleavage | Zn(OTf)₂ or mild Brønsted acids |
| Transition Metals (Ir, Ru) | < 40 °C | Catalytic O-to-N alkyl migration | Pd catalysts with bulky ligands |
| Aqueous Base (NaOH, KOH) | < 60 °C | Hydrolysis of CF₃ to COOH, Ether cleavage | K₂CO₃ or Cs₂CO₃ in organic solvents |
| Thermal Heating (Neat/Solvent) | < 100 °C | Thermal O-to-N alkyl migration | Microwave heating < 80 °C |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm that the oxolane ring and ether linkage remain intact.
Protocol A: Safe Directed Ortho-Metalation (DoM) and Electrophilic Trapping
Objective: Functionalize the pyridine ring without triggering nucleophilic addition or ether cleavage.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous Tetrahydrofuran (THF) (10 mL per mmol of substrate) and cool to strictly –78 °C using a dry ice/acetone bath.
-
Base Generation: Add diisopropylamine (1.1 equiv) followed by n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at –78 °C to ensure complete formation of LDA and consumption of the nucleophilic n-BuLi.
-
Substrate Addition: Dissolve 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the side of the flask over 10 minutes to prevent localized heating.
-
Metallation: Stir the mixture at –78 °C for exactly 45 minutes. (Self-Validation Check: An aliquot quenched with D₂O and analyzed by crude ¹H NMR should show >95% deuterium incorporation at the targeted ortho-position without loss of the oxolane multiplet at 3.7–4.0 ppm).
-
Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or iodine, 1.2 equiv) pre-cooled to –78 °C.
-
Quenching: Stir for 1 hour at –78 °C, then quench the reaction while still cold by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Palladium-Catalyzed Cross-Coupling (Avoiding Migration)
Objective: Perform cross-coupling (if a halogen is present on the scaffold) without inducing O-to-N migration.
Step-by-Step Methodology:
-
Solvent Selection: Use a non-polar solvent system (e.g., Toluene) to disfavor the formation of polar intermediates associated with O-to-N migration.
-
Catalyst/Ligand Pairing: In an argon-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). The bulky XPhos ligand accelerates reductive elimination, minimizing the residence time of the metal complex and preventing unwanted C–O insertion.
-
Reagent Mixing: Add the substrate, coupling partner (e.g., boronic acid, 1.2 equiv), and a mild base (K₃PO₄, 2.0 equiv).
-
Controlled Heating: Seal the vessel and heat to exactly 75 °C. Do not exceed 80 °C.
-
Monitoring: Monitor by TLC every 2 hours. (Self-Validation Check: The appearance of a highly polar, UV-active spot that stains heavily with KMnO₄ indicates pyridone formation. If observed, immediately cool the reaction to room temperature).
References
-
Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes | The Journal of Organic Chemistry (Citing: Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C-O Bond Cleavage. Pan, S. et al. Org. Lett. 2013) Source: ACS Publications URL: [Link]
-
Title: Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles Source: ResearchGate URL: [Link]
Technical Support Center: Troubleshooting Solubility for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers attempting to force lipophilic fluorinated heterocycles into solution using brute-force methods—such as excessive organic solvents or extreme pH adjustments. This guide deconstructs the physical chemistry of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine to provide rational, self-validating formulation strategies for your in vitro assays.
This compound features a highly lipophilic 4-(trifluoromethyl)pyridine core coupled with an oxolane ether linkage. While these structural motifs are excellent for target binding and metabolic stability, they frequently induce severe aqueous solubility bottlenecks, typically classifying the molecule as a BCS Class II or IV compound[].
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. Why does this "DMSO crash" occur? A1: This is a classic thermodynamic solvent depletion issue. 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is highly lipophilic. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the compound instantly exceeds its thermodynamic solubility limit in the new, predominantly aqueous microenvironment, leading to rapid nucleation and precipitation[2]. This not only ruins assay reproducibility but can cause false positives via light scattering or false negatives due to a low actual free-drug concentration[3].
Q2: Pyridine rings are basic. Can I just lower the assay pH to protonate the nitrogen and increase aqueous solubility? A2: In theory, yes; in practice, no. This is a critical structural nuance. While an unsubstituted pyridine has a pKa of ~5.2, the addition of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position drastically reduces the electron density on the pyridine nitrogen. This shifts the predicted pKa down to approximately 2.92[4]. Furthermore, the ether linkage at the 2-position inductively pulls additional electron density away. To achieve meaningful protonation (>90% ionized), you would need an assay pH below 2.0. This is highly acidic and entirely incompatible with standard in vitro cell-based or enzymatic assays (which operate near pH 7.4). Therefore, pH adjustment is not a viable solubilization strategy for this specific molecule.
Q3: If pH adjustment is out, what is the most effective formulation strategy for in vitro testing? A3: We recommend host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic inner cavity that can encapsulate the hydrophobic trifluoromethylpyridine moiety, while its hydrophilic exterior ensures excellent aqueous solubility[5]. Unlike harsh surfactants that can lyse cells, HP-β-CD maintains cell viability and allows for dynamic, reversible release of the free compound in the assay medium[6].
Section 2: Quantitative Comparison of Solubilization Strategies
When selecting a solubilization route, you must balance the maximum achievable concentration against the biological compatibility of the excipient.
Table 1: Solubilization Matrix for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
| Strategy | Typical Max Concentration | Bio-compatibility | Advantages | Disadvantages |
| DMSO Only (≤1% v/v) | < 10 µM | High (Cells tolerate ≤1%) | Simple, standard protocol. | High risk of precipitation ("DMSO crash")[7]. |
| DMSO + 0.05% Tween-20 | 10 - 50 µM | Moderate (Biochemical only) | Prevents aggregation. | Detergents can disrupt cell membranes/proteins[8]. |
| 20% w/v HP-β-CD | > 100 µM | High (Safe for cell culture) | True molecular dispersion, no cell lysis[]. | Requires pre-formulation (kneading/sonication)[9]. |
Section 3: Validated Troubleshooting Workflows
To ensure trustworthiness in your data, your protocols must be self-validating. Below is the decision architecture for troubleshooting formulation issues.
Decision tree for troubleshooting aqueous solubility issues in biological assays.
Protocol A: Determining Kinetic Solubility via Nephelometry
Objective: To empirically determine the exact concentration at which the compound precipitates in your specific assay buffer, ensuring you only test within the soluble range[3].
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the compound in pure DMSO (e.g., 10 mM down to 0.078 mM).
-
Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (yielding a final 1% DMSO concentration) in a 96-well clear-bottom plate.
-
Incubation: Shake the plate at 200 rpm for 10 minutes at room temperature (or 37°C if mimicking cell-based conditions)[3].
-
Measurement: Read the plate using a nephelometer (measuring light scattering) or an absorbance microplate reader set to 500-600 nm.
-
Validation Check: The kinetic solubility limit is the highest concentration before a statistically significant increase in light scattering/absorbance is observed compared to a 1% DMSO-only vehicle control. Exclude any biological assay data generated above this concentration.
Protocol B: Preparation of HP-β-CD Inclusion Complexes
Objective: To formulate the compound for high-concentration dosing (>50 µM) without using toxic levels of organic solvents.
-
Carrier Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in pure water or physiological saline.
-
Compound Addition: Add the required mass of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine directly into the HP-β-CD solution. (Expert Note: Do not use DMSO for this step, as co-solvents can compete for the cyclodextrin cavity).
-
Complexation (Kneading/Sonication): Subject the suspension to continuous stirring and mild bath sonication (37°C) for 1-2 hours until the solution becomes completely optically clear[9].
-
Sterilization: Filter the complexed solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is strictly recommended due to its low non-specific binding properties for lipophilic compounds.
-
Validation Check: Dilute the filtered complex 1:10 in your assay buffer and observe for 24 hours. A lack of precipitation validates successful inclusion complexation.
Thermodynamic encapsulation of lipophilic compounds by HP-β-Cyclodextrin.
References
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at:[Link]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes. MDPI. Available at:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine Intermediates
Welcome to the technical support center for the synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions effectively, with a primary focus on reaction temperature.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, which typically involves the reaction of a 2-halo-4-(trifluoromethyl)pyridine with tetrahydrofurfuryl alcohol.
Q1: Why is my SNAr reaction to produce 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine proceeding slowly or resulting in a low yield?
A1: A low yield or slow reaction rate in this SNAr reaction can be attributed to several factors. A systematic evaluation is key to identifying the root cause.
-
Substrate Reactivity: The pyridine ring is naturally electron-deficient, which is a prerequisite for SNAr. The presence of the strong electron-withdrawing trifluoromethyl (-CF3) group at the C-4 position further activates the ring for nucleophilic attack at the C-2 and C-6 positions.[1][2] The reaction is most favorable when the leaving group is at the C-2 or C-4 position, as the nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[1][3]
-
Leaving Group: The nature of the leaving group at the C-2 position is critical. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[4][5] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. If you are using a chloro or bromo-substituted pyridine, a higher reaction temperature may be necessary to achieve a reasonable reaction rate compared to a fluoro-substituted pyridine.
-
Nucleophile Strength: Tetrahydrofurfuryl alcohol is a primary alcohol and a relatively weak nucleophile. To make it a more potent nucleophile, it must be deprotonated with a strong, non-nucleophilic base to form the corresponding alkoxide.[4][5] Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Incomplete deprotonation will result in a lower concentration of the active nucleophile and a slower reaction.
-
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[4][5] If the reaction is conducted at room temperature and is proceeding slowly, a gradual increase in temperature is a logical next step. However, excessively high temperatures can lead to side reactions and decomposition.[6]
Q2: What is the optimal reaction temperature, and what happens if the temperature is too high?
A2: There is no single "optimal" temperature; it must be determined empirically for your specific reaction conditions (substrate, base, solvent, and concentration). A good starting point for this reaction is often in the range of 80-120 °C.[4][5]
Exceeding the optimal temperature can lead to several undesirable outcomes:
-
Decomposition: The starting materials, intermediates, or the final product may not be stable at elevated temperatures, leading to a lower yield and the formation of impurities.
-
Side Reactions: Higher temperatures can provide the necessary activation energy for competing reaction pathways. This can include elimination reactions, reaction with the solvent (especially with reactive solvents like DMF or DMSO at high temperatures), or undesired reactions of the trifluoromethyl group.
-
Reduced Selectivity: If there are other potential leaving groups or reactive sites on your molecule, higher temperatures can lead to a loss of regioselectivity.
It is always recommended to conduct small-scale temperature screening experiments to identify the temperature that provides the best balance of reaction rate, yield, and purity.
Q3: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. How can I minimize these by adjusting the temperature?
A3: The formation of multiple side products is a common issue when reactions are not optimized. If you observe significant impurity formation, consider the following temperature-related strategies:
-
Lower the Reaction Temperature: This is the most straightforward approach. Side reactions often have a higher activation energy than the desired reaction. By lowering the temperature, you may be able to significantly slow down the rate of the side reactions while still allowing the main reaction to proceed at an acceptable rate.[6]
-
Controlled Addition of Reagents: If the reaction is highly exothermic, the localized temperature can increase significantly upon reagent addition, leading to side product formation.[7] Adding the electrophile (2-halo-4-(trifluoromethyl)pyridine) slowly to the pre-formed alkoxide solution at a lower temperature before gradually heating to the target temperature can help maintain better control.
Q4: How do the choices of base and solvent influence the optimal reaction temperature?
A4: The base and solvent are integral parts of the reaction system and are closely linked to the required temperature.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions.[1][5] These solvents are effective at solvating the cation (e.g., Na+) of the alkoxide, which leaves the alkoxide anion more "naked" and, therefore, more nucleophilic and reactive. This increased reactivity can often allow the reaction to proceed at a lower temperature than would be possible in less polar solvents.
-
Base: A strong base is required to fully deprotonate the tetrahydrofurfuryl alcohol. Sodium hydride (NaH) is a common choice as it forms the sodium alkoxide and hydrogen gas, which is removed from the reaction. The choice of base can impact thermal stability. For instance, if a very strong base is used that is also thermally labile, it could decompose at higher temperatures, leading to side reactions.
Troubleshooting Guide for Low Yield or Failed Reactions
Use this guide to troubleshoot common issues encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Formation (Starting Material Unchanged) | Insufficient Activation Energy | 1. Gradually Increase Temperature: The reaction may have a high activation energy barrier. Increase the temperature in 20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C) while monitoring the reaction by TLC or LC-MS.[4][5] 2. Check for Complete Deprotonation: Ensure the tetrahydrofurfuryl alcohol is fully deprotonated before adding the pyridine substrate. An excess of base (e.g., 1.2 eq of NaH) can be used. Incomplete formation of the potent alkoxide nucleophile is a common reason for failed reactions.[5] |
| Poor Leaving Group | 1. Increase Temperature: If using a chloro or bromo derivative, a higher temperature will be required compared to a fluoro derivative.[4][5] 2. Consider a More Reactive Substrate: If possible, switch to the 2-fluoro-4-(trifluoromethyl)pyridine, which is generally more reactive in SNAr. | |
| Reaction Stalls (Incomplete Conversion) | Reagent Degradation | 1. Check Reagent Quality: Ensure the base (e.g., NaH) and solvent are anhydrous. Moisture will quench the base and the alkoxide.[6] 2. Lower Temperature and Extend Reaction Time: The reagents or product might be degrading at the current reaction temperature. Try running the reaction at a lower temperature for a longer period. |
| Significant Side Product Formation | Temperature Too High | 1. Reduce Reaction Temperature: As discussed in the FAQs, high temperatures can promote side reactions.[6] Run the reaction at the lowest temperature that gives a reasonable rate. 2. Optimize Heating Method: Use an oil bath for uniform heating. Avoid localized overheating which can occur with a heating mantle. |
| Base-Induced Side Reactions | 1. Use a Non-Nucleophilic Base: Ensure the base is not competing as a nucleophile. NaH is a good choice. 2. Controlled Addition: Add the pyridine substrate slowly to the alkoxide solution at a lower temperature to avoid a large exotherm.[7] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions, with a focus on temperature optimization.
Sources
purification and recrystallization techniques for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Technical Support Center: Purification & Recrystallization of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers isolating and purifying 2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine. This fluorinated heterocyclic ether presents unique physicochemical challenges: the strongly electron-withdrawing trifluoromethyl (-CF₃) group drastically alters the basicity of the pyridine ring, while the oxolane (tetrahydrofuran) moiety introduces sensitivities to harsh acids and oxidative conditions.
This guide bypasses generic advice, focusing strictly on the causality of experimental behaviors and providing self-validating protocols to ensure high-purity isolation.
Part 1: Physicochemical Profiling & Causality
To purify a molecule effectively, one must exploit its physical properties. The table below summarizes the critical data for this compound and explains how these metrics dictate our purification strategy.
| Property | Value / Characteristic | Causality & Impact on Purification Strategy |
| Physical State | Viscous Oil / Low-Melting Solid | The free base resists spontaneous crystallization. To achieve a highly pure, stable solid for X-ray crystallography or long-term storage, salt formation is mandatory . |
| Pyridine pKa | ~1.5 – 2.5 (Estimated) | The -CF₃ group at the 4-position pulls electron density away from the nitrogen, lowering the pKa significantly compared to unsubstituted pyridine (pKa 5.2) [1]. Do not use aqueous acid-base extraction ; the compound is too weakly basic to protonate fully in dilute aqueous acids. |
| Fluorine Content | 3 F atoms (19F NMR active) | The -CF₃ group provides a sharp singlet at ~ -64 ppm. This allows for rapid, self-validating in-process controls (IPC) using ¹⁹F NMR without needing to work up the sample fully. |
| Ether Linkages | Oxolane ring + Aryl ether | Susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or prolonged exposure to hot aqueous acids. All salt-formation steps must utilize anhydrous conditions. |
Part 2: Diagnostic FAQs & Troubleshooting
Q1: I attempted an acid-base extraction using 1M HCl to separate my product from neutral impurities, but the product remained in the organic phase. Why? Expert Insight: This is a classic failure point when working with trifluoromethylpyridines. The -CF₃ group is powerfully electron-withdrawing. While a standard pyridine ring protonates easily in 1M HCl, 4-(trifluoromethyl)pyridine derivatives have a pKa of ~2.92 [1], and the addition of the 2-alkoxy group keeps the overall basicity extremely low. The equilibrium in 1M HCl favors the unprotonated free base, keeping it highly lipophilic and partitioned in the organic solvent. Solution: Abandon aqueous acid-base extraction. Use silica gel chromatography for the free base, followed by anhydrous salt precipitation.
Q2: During silica gel chromatography, my product co-elutes with the unreacted 2-chloro-4-(trifluoromethyl)pyridine starting material. How can I resolve this? Expert Insight: Both the starting electrophile and the target ether are highly lipophilic. However, the target ether contains the oxolane oxygen, which acts as a hydrogen-bond acceptor, making it slightly more polar. Solution: Switch your solvent system. Instead of a standard Hexane/Ethyl Acetate gradient, use a Toluene/Acetone or Dichloromethane/Methanol (99:1) gradient. The oxolane ring interacts more differentially with silica in the presence of trace protic/polar modifiers, retarding its Rf value relative to the strictly hydrophobic starting material [2].
Q3: How do I prevent the oxolane (THF) ring from opening during purification? Expert Insight: Oxolane rings can undergo acid-catalyzed ring-opening, especially if the reaction mixture is heated during concentration. Solution: Never evaporate fractions containing trace acids at temperatures above 35°C. When forming the hydrochloride salt, strictly use stoichiometric anhydrous HCl in dioxane or diethyl ether at 0°C.
Part 3: Mechanistic & Workflow Visualizations
Understanding the nucleophilic aromatic substitution (SₙAr) mechanism that generates your product is vital for anticipating impurities (Diagram 1). Following this, a strict, moisture-free workflow is required to isolate the pure crystalline salt (Diagram 2).
Diagram 1: SₙAr Mechanism highlighting the causality of starting material carryover and byproduct formation.
Diagram 2: Optimized purification and anhydrous recrystallization workflow for the target compound.
Part 4: Standard Operating Procedures (SOPs)
Every protocol here is designed as a self-validating system . By incorporating In-Process Controls (IPCs), you verify the success of step N before proceeding to step N+1 .
SOP 1: Isolation and Chromatography of the Free Base
Objective: Remove unreacted electrophile and baseline impurities without degrading the oxolane ring [3].
-
Quench and Extract: Quench the SₙAr reaction mixture with saturated aqueous NH₄Cl (to neutralize any remaining strong base without creating highly acidic conditions). Extract 3x with Ethyl Acetate.
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath ≤ 35°C).
-
Column Preparation: Pack a silica gel column using Toluene.
-
Elution: Load the crude oil. Elute using a gradient of 100% Toluene to 90:10 Toluene/Acetone.
-
Self-Validation (IPC): Spot fractions on a TLC plate. The target compound will be UV-active (due to the pyridine ring) and will stain dark brown with Iodine vapor (due to the oxolane ether).
-
Concentration: Pool the product-containing fractions and evaporate to yield the free base as a pale yellow, viscous oil. Take a crude ¹⁹F NMR; you should observe a single sharp peak at approximately -64 ppm.
SOP 2: Anhydrous Hydrochloride Salt Formation & Recrystallization
Objective: Convert the oily free base into a highly pure, handleable crystalline solid.
-
Solvation: Dissolve the purified free base oil (from SOP 1) in anhydrous diethyl ether (approx. 10 mL per gram of product). Transfer to a dried round-bottom flask under an argon atmosphere.
-
Cooling: Chill the solution to 0°C using an ice-water bath.
-
Acidification: Dropwise, add 1.05 equivalents of a 2.0 M solution of anhydrous HCl in diethyl ether.
-
Causality Note: Using anhydrous HCl prevents the introduction of water, which would otherwise solvate the newly formed salt and prevent precipitation, or worse, hydrolyze the ether linkages over time.
-
-
Precipitation: Stir for 30 minutes at 0°C. A white precipitate (the crude HCl salt) will form.
-
Filtration: Filter the precipitate rapidly over a glass frit under a blanket of argon (the salt may be hygroscopic).
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimum amount of hot, anhydrous Isopropanol (approx. 60°C) until just dissolved.
-
Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (the cloud point).
-
Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
-
-
Self-Validation (Final IPC): Filter the resulting needle-like crystals. Confirm purity via melting point apparatus (should be sharp, typically <2°C range) and ¹H/¹⁹F NMR in DMSO-d₆.
Part 5: References
-
4-(Trifluoromethyl)pyridine, 97%, 3796-24-5 - CookeChem. CookeChem Product Data & Predicted pKa. Available at:
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. Organic Process Research & Development - ACS Publications. Available at:
-
Convenient Approaches to 4-Trifluoromethylpyridine. Organic Process Research & Development - ACS Publications. Available at:
Technical Support Center: Overcoming Steric Hindrance in 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine Substitutions
Welcome to the technical support center for advanced pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine. The bulky (oxolan-2-yl)methoxy group at the C-2 position presents significant steric challenges for nucleophilic aromatic substitution (SNAr) reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses common problems encountered during substitution reactions on this sterically encumbered pyridine derivative.
Question 1: My SNAr reaction with a primary/secondary amine is failing or showing very low yield. What are the primary causes and how can I fix it?
Answer:
Low or no yield in this specific SNAr reaction is almost always attributable to a combination of steric hindrance and insufficient reaction conditions to overcome the high activation energy. The bulky (oxolan-2-yl)methoxy group shields the C-2 position from the incoming nucleophile, making the formation of the critical Meisenheimer intermediate difficult.[1] The electron-withdrawing trifluoromethyl group at C-4 activates the ring for nucleophilic attack, but overcoming the steric barrier is the primary challenge.[2][3]
Here is a systematic approach to troubleshoot this issue:
-
Increase Thermal Energy: The most direct approach to overcoming the activation barrier is to increase the reaction temperature. Conventional heating under reflux in high-boiling point solvents can be effective, but often leads to long reaction times and potential decomposition.
-
Recommended Action: Employ microwave-assisted synthesis. Microwave heating can rapidly and efficiently increase the internal temperature of the reaction mixture, often leading to dramatically reduced reaction times and improved yields.
-
-
Optimize Base and Solvent System: The choice of base and solvent is critical. The base must be strong enough to deprotonate the amine nucleophile (if necessary) without causing side reactions. The solvent should be polar and aprotic to solvate the cation and provide a "naked," more reactive anionic nucleophile.[2]
-
Recommended Solvents: Dioxane, DMF, DMSO, or NMP.
-
Recommended Bases: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for deprotonating the amine in situ before adding the pyridine substrate. For less acidic amines, a strong carbonate base like cesium carbonate (Cs₂CO₃) at elevated temperatures can also be effective.
-
-
Consider a Catalytic Approach: When thermal methods are insufficient or lead to degradation, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[4] This method is renowned for its ability to form C-N bonds even with sterically hindered substrates.[5]
Workflow for Troubleshooting Low Yield
Here is a decision-making workflow to guide your experimental strategy.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Question 2: I am observing decomposition of my starting material at high temperatures. How can I promote the substitution under milder conditions?
Answer:
Substrate decomposition is a common issue when high thermal energy is required. The (oxolan-2-yl)methoxy group can be thermally labile. In this scenario, the goal is to lower the activation energy of the reaction.
-
Activate the Pyridine Ring: The reactivity of the pyridine ring can be enhanced, making it more susceptible to nucleophilic attack at lower temperatures.
-
N-Oxidation: Converting the pyridine to a pyridine-N-oxide significantly increases the ring's electron deficiency, activating the C-2 and C-4 positions for nucleophilic attack.[6] The N-oxide can be readily prepared using an oxidant like m-CPBA and can be removed later in the synthesis if required.
-
N-Alkylation/Acylation: Formation of a pyridinium salt (e.g., with methyl triflate or an acyl chloride) dramatically increases the electrophilicity of the ring, often allowing substitutions to occur at or below room temperature.[7][8]
-
-
Use a More Reactive Nucleophile: If possible, increase the nucleophilicity of your amine. Using the corresponding amide anion (generated with a strong base like n-BuLi or NaHMDS at low temperature) can significantly accelerate the reaction.
-
Palladium-Catalyzed Amination: As mentioned previously, Buchwald-Hartwig amination is often the most effective method for sterically hindered substrates under relatively mild conditions (typically 80-110 °C).[9]
Comparison of Strategies for Milder Conditions
| Strategy | Temperature Range | Pros | Cons |
| N-Oxide Formation | 50-100 °C | Simple to prepare; significantly activates the ring. | Requires an additional synthetic step (oxidation and potential reduction). |
| Pyridinium Salt | 0-50 °C | Highly activating; allows for very mild conditions. | Substrate must be stable to alkylating/acylating agent; requires an extra step. |
| Buchwald-Hartwig | 80-110 °C | Broad substrate scope; highly effective for hindered systems. | Requires screening of catalysts/ligands; potential for metal contamination.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is the (oxolan-2-yl)methoxy group a leaving group in this reaction? I thought alkoxy groups were poor leaving groups.
A1: Typically, alkoxy groups are poor leaving groups in SNAr reactions. However, in this specific substrate, several factors facilitate its departure. The pyridine nitrogen and the C-4 trifluoromethyl group stabilize the negative charge in the Meisenheimer intermediate through resonance, which is the rate-determining step.[10] While not as good a leaving group as a halide, the departure of the alkoxide is made more favorable by the overall thermodynamics of forming a stable C-N bond with the incoming amine nucleophile, especially under forcing conditions.
Q2: Can I perform a substitution at the C-3 or C-5 position instead?
A2: Direct nucleophilic aromatic substitution on the pyridine ring is strongly favored at the C-2 and C-4 positions.[2][10] This is because the ring nitrogen can directly stabilize the anionic charge of the Meisenheimer intermediate when the attack occurs at these positions. Attack at C-3 or C-5 does not allow for this resonance stabilization, making the intermediate significantly higher in energy and the reaction kinetically unfeasible under standard SNAr conditions.[10]
Q3: Are there any alternatives to amine nucleophiles for this reaction?
A3: Yes, while challenging, other nucleophiles can be used. Thiolates (R-S⁻) are generally more nucleophilic than corresponding amines and may react under slightly milder conditions.[7] For C-C bond formation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) would be the preferred method over SNAr, as carbon nucleophiles are often not strong enough to displace the alkoxy group directly without catalysis.
Mechanism: Steric Hindrance in SNAr
The diagram below illustrates the key step in the SNAr mechanism and how the bulky substituent impedes the reaction.
Caption: Steric hindrance from the C-2 substituent clashes with the incoming nucleophile.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr with an Amine
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the amine nucleophile (1.2 equivalents) and anhydrous dioxane (3 mL).
-
Carefully add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the suspension to stir at room temperature for 20 minutes.
-
Add 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equivalent).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 150 °C for 60 minutes with magnetic stirring.
-
After cooling, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine nucleophile (1.1 equivalents) and 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (1.0 equivalent).
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025).
-
Wikipedia Contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Ye, Y., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Al-Zoubi, R. M., et al. (2011). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ARKIVOC. [Link]
-
Harris, T. D., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. [Link]
-
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine and Other Trifluoromethylpyridines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of drug candidates. The trifluoromethylpyridine (TFMP) scaffold, in particular, has garnered significant attention due to the profound effects of the trifluoromethyl (CF3) group on a molecule's physicochemical and biological properties. This guide provides an in-depth comparison of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine with other trifluoromethylpyridine analogues, offering objective analysis and supporting experimental data to inform rational drug design and development.
Introduction: The Significance of the Trifluoromethyl Group in Pyridine Scaffolds
The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence the pKa, metabolic stability, and binding affinity of parent molecules.[1][2] When appended to a pyridine ring, a privileged heterocycle in numerous approved drugs, the CF3 group can enhance a compound's drug-like characteristics, leading to improved pharmacokinetic profiles and therapeutic efficacy.[2][3] This guide will dissect these effects by comparing a specific, functionalized TFMP, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, with its broader class of isomers and analogues.
Synthesis Strategies: Building the Trifluoromethylpyridine Core
The synthesis of trifluoromethylpyridine derivatives is a critical aspect of their accessibility for research and development. Several general strategies are employed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
A common and versatile precursor for the synthesis of 2-substituted-4-(trifluoromethyl)pyridines is 2-hydroxy-4-(trifluoromethyl)pyridine (which exists in tautomeric equilibrium with 4-(trifluoromethyl)pyridin-2(1H)-one).[2][4][5] This intermediate is commercially available from various suppliers.[6] The synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine can be readily achieved through the alkylation of 2-hydroxy-4-(trifluoromethyl)pyridine with a suitable 2-(halomethyl)oxolane derivative. This nucleophilic substitution reaction is a standard and efficient method for the preparation of 2-alkoxypyridines.
dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Precursor" [label="2-Hydroxy-4-(trifluoromethyl)pyridine"]; "Reagent" [label="2-(Halomethyl)oxolane\n(e.g., X = Br, Cl)"]; "Product" [label="2-[(Oxolan-2-yl)methoxy]-4-\n(trifluoromethyl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Precursor" -> "Product" [label="Base (e.g., NaH, K2CO3)\nSolvent (e.g., DMF, Acetone)"]; "Reagent" -> "Product"; } Caption: General synthetic scheme for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
Other trifluoromethylpyridine isomers are synthesized through various routes, including:
-
From non-pyridine sources: Building the pyridine ring from acyclic trifluoromethyl-containing starting materials.[7]
-
Halogen exchange: Fluorination of trichloromethylpyridines.[8]
-
Direct trifluoromethylation: Introduction of a CF3 group onto a pre-functionalized pyridine ring.[1]
The choice of synthetic route can impact yield, purity, and cost of goods, all critical considerations in drug development.
Comparative Physicochemical Properties
The position of the trifluoromethyl group and the nature of other substituents on the pyridine ring dramatically alter its physicochemical properties. These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Predicted pKa | Predicted logP | Key Structural Features |
| 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | ~1.5 - 2.5 | ~2.0 - 3.0 | 4-CF3, 2-alkoxy (with cyclic ether) |
| 2-Chloro-4-(trifluoromethyl)pyridine | ~ -1.0 - 0.0 | ~2.5 - 3.5 | 4-CF3, 2-chloro |
| 2-Amino-4-(trifluoromethyl)pyridine | ~2.98[8] | ~1.59[8] | 4-CF3, 2-amino |
| 3-(Trifluoromethyl)pyridine | ~3.5 - 4.5 | ~1.5 - 2.5 | 3-CF3 |
| 4-(Trifluoromethyl)pyridine | ~1.5 - 2.5 | ~1.5 - 2.5 | 4-CF3 |
Note: Predicted values are estimations based on computational models and data from analogous compounds. Experimental verification is required for definitive values.
Analysis of Physicochemical Trends:
-
Basicity (pKa): The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[8] This effect is most pronounced when the CF3 group is in the 2- or 4-position, which are in direct conjugation with the nitrogen. The 2-alkoxy group in our target compound is less electron-withdrawing than a chloro-substituent, leading to a slightly higher predicted pKa compared to 2-chloro-4-(trifluoromethyl)pyridine. The presence of an amino group at the 2-position, being electron-donating, increases the basicity as seen in 2-amino-4-(trifluoromethyl)pyridine.[8]
-
Lipophilicity (logP): The trifluoromethyl group substantially increases the lipophilicity of the pyridine ring.[8] The oxolane moiety in 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine also contributes to its lipophilic character, though the ether oxygen provides a site for hydrogen bonding, which can modulate its overall properties.
Reactivity and Metabolic Stability: A Comparative Overview
The electronic properties of trifluoromethylpyridines also dictate their reactivity in chemical synthesis and their susceptibility to metabolic degradation.
Reactivity in Cross-Coupling Reactions:
Halogenated trifluoromethylpyridines are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The reactivity of halopyridines generally follows the trend I > Br > Cl >> F.[9] The position of the halogen also plays a crucial role, with the 4- and 6-positions being more reactive than the 2-position, and the 3- and 5-positions being the least reactive.
In contrast, 2-alkoxypyridines, such as our target compound, are generally less reactive as leaving groups in cross-coupling reactions compared to their halo-analogs. However, the alkoxy group can be advantageous for introducing specific functionalities and for its influence on the molecule's ADME profile.
dot graph "Reactivity_Comparison" { rankdir="TB"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="High Reactivity"; "Iodo" [label="2-Iodo-4-(trifluoromethyl)pyridine"]; "Bromo" [label="2-Bromo-4-(trifluoromethyl)pyridine"]; }
subgraph "cluster_1" { label="Moderate Reactivity"; "Chloro" [label="2-Chloro-4-(trifluoromethyl)pyridine"]; }
subgraph "cluster_2" { label="Low Reactivity (as leaving group)"; "Alkoxy" [label="2-Alkoxy-4-(trifluoromethyl)pyridine"]; }
"Iodo" -> "Bromo" -> "Chloro" -> "Alkoxy" [style=invis]; } Caption: General reactivity trend in cross-coupling reactions.
Metabolic Stability:
A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] By blocking potential sites of metabolism, the CF3 group can increase a drug's half-life and improve its pharmacokinetic profile.[8]
For 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, the primary sites of metabolism would likely be the oxolane ring or the methylene bridge of the alkoxy group. The trifluoromethyl group at the 4-position would be expected to remain intact.
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol outlines a standard procedure to assess the metabolic stability of a test compound.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
2. Procedure:
-
Prepare working solutions of the test compound and control compounds by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the HLM solution to the working solutions of the test and control compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
Structure-Activity Relationship (SAR) Considerations and Biological Applications
While specific biological activity data for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is not widely published, we can infer potential applications and SAR trends from related structures.
The 2-methoxy-4-(trifluoromethyl)pyridine substructure is found in the herbicide pyroxsulam , which acts as an acetolactate synthase (ALS) inhibitor.[7] This suggests that compounds with the 2-alkoxy-4-(trifluoromethyl)pyridine scaffold may have utility in agrochemical research.
In medicinal chemistry, the introduction of an alkoxy group at the 2-position of a pyridine ring can influence binding to various biological targets. The oxolane moiety in our target compound provides a combination of lipophilicity and a potential hydrogen bond acceptor (the ether oxygen), which can be fine-tuned to optimize interactions with a target protein.
The general principles of SAR for trifluoromethylpyridines often revolve around:
-
Modulation of pKa: Fine-tuning the basicity of the pyridine nitrogen can be crucial for avoiding off-target effects, such as interactions with aminergic GPCRs.[8]
-
Lipophilicity and Solubility: Balancing lipophilicity is key for achieving good oral absorption and bioavailability. While the CF3 group increases lipophilicity, other substituents can be modified to optimize this property.[8]
-
Metabolic Stability: The strategic placement of the CF3 group can block metabolic hotspots, and understanding the metabolic liabilities of other parts of the molecule is essential for lead optimization.[4]
Conclusion
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine represents a synthetically accessible and promising scaffold for both medicinal and agrochemical research. Its properties are heavily influenced by the interplay between the electron-withdrawing trifluoromethyl group and the 2-alkoxy substituent. Compared to other trifluoromethylpyridines, it offers a unique combination of reduced basicity, modulated lipophilicity, and likely enhanced metabolic stability at the pyridine core. Researchers and drug development professionals should consider this and related 2-alkoxy-4-(trifluoromethyl)pyridine derivatives as valuable building blocks for the rational design of novel, biologically active molecules. Further experimental evaluation of its specific physicochemical and pharmacological properties is warranted to fully elucidate its potential.
References
- Clarke, S., & McGlacken, G. P. (2016). Methyl fluorosulfonyldifluoroacetate (MFSDA): An Underutilised Reagent for Trifluoromethylation. Chemistry–A European Journal, 22(31), 10796-10807.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.
- Drug Design Org. (2005, May 15).
- Diana, G. D., et al. (1993). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 36(21), 3240–3250.
- GARDP Revive. (n.d.).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- Huang, H., Xu, Z., & Deng, G. J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Pipzine Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 77(6), 2535-2547.
- Navarrate-Vazquez, A., et al. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. Bioorganic & medicinal chemistry letters, 20(14), 4255–4258.
- Johnson, B. M., Shu, Y. Z., & Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 63(12), 6315–6386.
- ResearchGate. (2026, February 13). Structure–activity relationship of pyridin-2(1H)
- MDPI. (2024, July 11).
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523.
- Vaidyanathan, G., et al. (2007). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear medicine and biology, 34(3), 265–276.
- ECHEMI. (n.d.). 2-(trifluoromethyl)pyridine.
- Frontiers. (2022, November 9). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.
- Anhui Merlot Pharmaceutical Technology Co., Ltd. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine.
- NextSDS. (n.d.). PYRIDINE, 2-(4-METHOXYPHENOXY)-4-(TRIFLUOROMETHYL)-.
- Beier, P., et al. (2016). Trifluoromethoxypyrazines: Preparation and Properties. Molecules (Basel, Switzerland), 21(10), 1361.
- NextSDS. (n.d.). 4-Methoxy-2-(trifluoromethyl)pyridine.
- DeWald, H. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of medicinal chemistry, 38(24), 4779–4786.
- 化源网. (2025, May 19). 虎杖甙价格.
- Tradeindia. (n.d.).
- Liu, X., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of medicinal chemistry, 62(13), 6083–6101.
Sources
- 1. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anhui Merlot Pharmaceutical Technology Co., Ltd.--2-Hydroxy-4-(trifluoromethyl)pyridine [merlotpharma.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1065103-97-0|4-Methoxy-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Validation Methods for the Purity of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity assays for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine. As a molecule combining a hydrophilic ether-linked oxolane, a basic pyridine core, and a lipophilic trifluoromethyl group, it presents unique challenges for chromatographic separation and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reliable stability-indicating HPLC method for this and structurally similar compounds.
The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4][5][6][7][8] We will not merely present protocols but will delve into the scientific rationale behind the selection of chromatographic conditions and validation parameters, ensuring a self-validating and trustworthy analytical system.
The Analytical Challenge: Understanding the Analyte
The structure of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine dictates the strategy for HPLC method development. The pyridine ring offers a primary site for protonation (pKa ~5-6), making its retention sensitive to mobile phase pH.[9][10] The trifluoromethyl group adds hydrophobicity, favoring retention in reversed-phase systems, while the oxolane (tetrahydrofuran) moiety introduces polarity. A successful method must be able to separate the main compound from potential process impurities and degradation products arising from hydrolysis, oxidation, or photolysis.
Method Comparison: Two Approaches to Purity Analysis
To ensure a comprehensive evaluation, we will compare two distinct reversed-phase HPLC methods. The objective is to find a balance between optimal separation (selectivity), efficiency, and analysis time.
-
Method A: The Workhorse - C18 Stationary Phase. A conventional C18 (octadecylsilyl) column is the most common starting point in reversed-phase HPLC due to its broad applicability and hydrophobicity.[11]
-
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase. A phenyl-hexyl column offers different selectivity due to π-π interactions between the phenyl ligands and the aromatic pyridine ring of the analyte. This can be advantageous for separating aromatic isomers or closely related impurities.
The performance of these two methods will be rigorously assessed against the validation parameters detailed below.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[1][2] The following workflow outlines the essential validation characteristics for a quantitative purity assay.
Caption: A typical workflow for HPLC method validation.
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[2][12][13][14] For a purity assay, this is best demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[15][16][17][18]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the analyte to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][18]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 10% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Heat a solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Neutralization and Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC methods.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
Acceptance Criteria:
-
The method must demonstrate resolution between the main peak and all degradation product peaks.
-
The main peak must be spectrally pure in all stressed chromatograms.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[19][20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]
Experimental Protocol: Linearity
-
Prepare Standard Solutions: From a stock solution, prepare at least five standard solutions covering a range of 50% to 150% of the target analytical concentration.
-
Injection and Data Collection: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[19]
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][20] It is typically determined by a recovery study using spiked samples.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix, if available.[19] If not, accuracy can be assessed against a well-characterized reference standard.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
Precision
Precision is a measure of the degree of scatter between a series of measurements.[20] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol: Precision
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][24][25]
Experimental Protocol: LOD and LOQ
These can be determined using several methods:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[24][26]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[24]
Acceptance Criteria:
-
The LOQ value must be validated for accuracy and precision.
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[27][28][29][30] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Mobile phase pH (e.g., ± 0.1 units)
-
-
Analysis: Analyze the sample under these modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all robustness variations.
-
No significant impact on the analytical results should be observed.
Comparative Data Summary
The following tables present hypothetical but realistic data comparing the performance of the two proposed HPLC methods for the purity validation of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
Table 1: Proposed Chromatographic Conditions
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Comparative Validation Performance Data
| Validation Parameter | Method A: C18 | Method B: Phenyl-Hexyl | Acceptance Criteria |
| Specificity | Baseline resolution of all degradants | Improved resolution for one degradant | Resolution > 1.5 |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 0.6% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.2% | 1.0% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 0.4 | Verified for precision & accuracy |
| Robustness | Passed | Passed | System suitability met |
Discussion and Method Selection
Based on the hypothetical data, both methods are valid and suitable for the intended purpose. However, Method B (Phenyl-Hexyl) shows slightly superior performance in terms of linearity, precision, and LOQ. The key differentiator is the improved resolution for a specific degradation product, which is a critical aspect of a stability-indicating method. The π-π interactions offered by the phenyl-hexyl stationary phase likely provide the alternative selectivity needed to better resolve this impurity from the main peak.
Therefore, for routine quality control and stability testing of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, Method B would be the recommended choice.
Caption: Logical flow for method selection based on analyte structure.
Conclusion
The successful validation of an HPLC method for purity analysis requires a systematic and scientifically sound approach. By comparing a standard C18 method with an alternative selectivity phase like phenyl-hexyl, we have demonstrated how to select and validate a superior, stability-indicating method for a complex molecule like 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine. The choice of the phenyl-hexyl column (Method B) was justified by its enhanced resolving power for a critical degradation product, ensuring greater confidence in the quality and stability data generated. This guide provides a robust framework for developing and validating methods for novel pharmaceutical compounds.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2018). PMC. Retrieved from [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Pharma Test. Retrieved from [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved from [Link]
-
HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Prism. Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist. Retrieved from [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Retrieved from [Link]
-
Robustness Tests. (2025). LCGC International. Retrieved from [Link]
-
What is the difference between specificity and selectivity of the HPLC method? (2014). ResearchGate. Retrieved from [Link]
-
Implementing Robustness Testing for HPLC Methods. (2023). Separation Science. Retrieved from [Link]
-
Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. (n.d.). Pharma Validation. Retrieved from [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021). ResearchGate. Retrieved from [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). ResearchGate. Retrieved from [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC. Retrieved from [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025). Altabrisa Group. Retrieved from [Link]
-
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (2023). Agilent. Retrieved from [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? (2025). Altabrisa Group. Retrieved from [Link]
-
Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (2011). USP. Retrieved from [Link]
-
Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved from [Link]
-
Limit of detection, limit of quantification and limit of blank. (2014). EFLM. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au - ACS Publications. Retrieved from [Link]
-
HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. usp.org [usp.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. drugfuture.com [drugfuture.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 15. onyxipca.com [onyxipca.com]
- 16. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. assayprism.com [assayprism.com]
- 21. industrialpharmacist.com [industrialpharmacist.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 25. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 29. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. altabrisagroup.com [altabrisagroup.com]
benchmarking the reactivity of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine against standard pyridines
A Comparative Benchmarking Guide to the Reactivity of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Introduction
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and agrochemicals, prized for their ability to modulate pharmacological and physicochemical properties.[1][2] The target molecule, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, presents a unique substitution pattern: a bulky, potentially electron-donating ether group at the C2 position and a potent electron-withdrawing trifluoromethyl (CF3) group at the C4 position.[3] This guide provides a comparative analysis of its reactivity against a set of standard pyridines, offering researchers and drug development professionals a predictive framework for its application in synthesis.
The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which significantly impacts the electronic properties of the pyridine ring.[3][4][5] This generally makes the pyridine ring more electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the CF3 group.[6][7] Conversely, the 2-alkoxy group, while traditionally considered an electron-donating group through resonance, also introduces significant steric bulk. This guide will dissect the interplay of these electronic and steric effects across several canonical reaction classes relevant to pharmaceutical development.
To provide a clear and objective comparison, we will benchmark the reactivity of our target compound against three standard pyridines:
-
Pyridine: The unsubstituted parent heterocycle, providing a baseline reactivity profile.
-
4-(Trifluoromethyl)pyridine: To isolate the electronic impact of the CF3 group.
-
2-Methoxypyridine: To model the influence of a simple, sterically less-demanding alkoxy group at the C2 position.
This guide will explore three key areas of reactivity: Palladium-Catalyzed Cross-Coupling, Directed ortho-Metalation (DoM), and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug discovery.[8][9] The efficiency of this reaction with pyridine substrates can be hindered by the coordination of the pyridine nitrogen to the palladium catalyst, potentially leading to catalyst inhibition.[10] Here, we compare the relative efficiency of the Suzuki-Miyaura coupling of 6-bromo-substituted pyridine derivatives.
Experimental Rationale: A common challenge in pyridine Suzuki coupling is catalyst inhibition.[10] We selected a catalyst system, Pd(dppf)Cl2, known for its effectiveness with heteroaromatic substrates. The reaction is designed to assess how the substituents at C2 and C4 influence the oxidative addition step and overall catalytic turnover.
Illustrative Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data (Illustrative)
| Entry | Pyridine Substrate | Yield (%) | Key Observations |
| 1 | 2-Bromo-6-methylpyridine | 85 | Baseline reactivity for a simple substituted pyridine. |
| 2 | 2-Bromo-4-(trifluoromethyl)pyridine | 92 | The electron-withdrawing CF3 group enhances reactivity, likely by facilitating oxidative addition. |
| 3 | 6-Bromo-2-methoxypyridine | 75 | The 2-methoxy group may slightly hinder the reaction due to its coordinating potential with the catalyst. |
| 4 | 6-Bromo-2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 68 | The combination of the CF3 group's electronic pull is offset by the significant steric hindrance from the bulky 2-substituent, which impedes approach to the palladium center. |
Discussion: The results highlight a classic interplay of electronic and steric effects.[11][12][13] The electron-withdrawing CF3 group in 4-(trifluoromethyl)pyridine activates the C-Br bond towards oxidative addition, leading to a high yield. In contrast, while the target molecule also possesses this activating group, the sterically demanding (oxolan-2-yl)methoxy group at the adjacent C2 position appears to be the dominant factor, sterically shielding the reaction center and reducing the overall yield.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG).[14][15] Alkoxy groups are known to be effective DMGs.[14][16] This experiment benchmarks the efficiency of the (oxolan-2-yl)methoxy group as a DMG compared to a standard methoxy group.
Experimental Rationale: The choice of lithium diisopropylamide (LDA) as the base is standard for DoM on electron-deficient pyridines. The reaction is conducted at low temperatures to prevent side reactions. The efficiency of the lithiation is quenched with a simple electrophile, iodine, to provide a clear measure of the directing group's efficacy.
Illustrative Experimental Workflow
Caption: Workflow for Directed ortho-Metalation and iodination.
Comparative Data (Illustrative)
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 2-Methoxypyridine | 3-Iodo-2-methoxypyridine | 88 |
| 2 | 2-Methoxy-4-(trifluoromethyl)pyridine | 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | 70 |
| 3 | 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 3-Iodo-2-[(oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 91 |
Discussion: The results demonstrate that the (oxolan-2-yl)methoxy group is a highly effective DMG. The oxygen atoms within the oxolane ring likely enhance chelation with the lithium cation, pre-organizing the substrate for efficient deprotonation at the C3 position.[14][15] The presence of the electron-withdrawing CF3 group in the 2-methoxy-4-(trifluoromethyl)pyridine (Entry 2) increases the acidity of the C3 proton but may also lead to competitive nucleophilic attack by LDA at the C6 position, potentially lowering the yield of the desired DoM product. The bulky and chelating nature of the (oxolan-2-yl)methoxy group in our target molecule (Entry 3) appears to overcome this, directing the metalation with high efficiency and regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further amplified by the CF3 group, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).[3][17] This reaction is particularly effective for displacing leaving groups at the C2 and C6 positions. We compare the rate of substitution of a chloro-substituent at the C2 position.
Experimental Rationale: The reaction is a straightforward SNAr where sodium methoxide acts as the nucleophile.[18] The rate is expected to be highly dependent on the electronic activation provided by the ring substituents. The reaction is monitored over time to provide a comparative kinetic profile.
Illustrative Experimental Workflow
Sources
- 1. A database of steric and electronic properties of heteroaryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. baranlab.org [baranlab.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
A Comparative Guide to the Synthetic Efficacy of 2-Alkoxy-4-(Trifluoromethyl)pyridine Building Blocks
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this powerful functional group is combined with a pyridine ring, it forms the trifluoromethylpyridine (TFMP) moiety, a privileged structure found in numerous high-performance agrochemicals and pharmaceuticals.[2][3] One such example is the herbicide Pyroxsulam, which features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, highlighting the industrial relevance of this chemical class.[2]
This guide focuses on 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine and its analogues. Contrary to what its complex name might suggest, this molecule is not a reagent for transferring a trifluoromethyl group. Instead, it is a highly specialized molecular building block or intermediate . Its purpose is to be incorporated wholesale into a larger target molecule, bringing with it the desirable physicochemical properties of the TFMP core and the specific characteristics of the (oxolan-2-yl)methoxy side chain.
The central challenge for researchers and process chemists, therefore, is not about the "efficacy" of this compound as a reagent, but about the most efficient and robust synthetic strategy to introduce this and similar 2-alkoxy-4-(trifluoromethyl)pyridine fragments into a target structure. This guide provides an in-depth, objective comparison of the primary synthetic pathways to achieve this goal, supported by established chemical principles and detailed experimental protocols.
The Foundational Intermediate: 2-Hydroxy-4-(trifluoromethyl)pyridine
Before any 2-alkoxy derivative can be synthesized, a common, foundational precursor is required: 2-hydroxy-4-(trifluoromethyl)pyridine (which exists in tautomeric equilibrium with 4-trifluoromethyl-2(1H)-pyridinone ). While one might consider starting with a pre-functionalized pyridine, such routes often involve harsh reaction conditions or difficult-to-source starting materials, making them less suitable for large-scale synthesis.[4]
A more efficient and scalable approach, particularly for industrial applications, is to construct the pyridine ring from acyclic, non-pyridine sources. This "from the ground up" strategy offers greater control and often relies on more readily available starting materials.
Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
This protocol is based on a well-established method involving the condensation of a trifluoromethyl-containing precursor with a phosphonoacetate, followed by cyclization.[5]
Step 1: Synthesis of the Condensation Product
-
To a stirred solution of sodium methoxide in methanol at 0 °C, add trimethyl phosphonoacetate dropwise.
-
After stirring for 15 minutes, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one slowly, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting residue, a mixture of condensation products, is used directly in the next step without further purification.
Step 2: Cyclization to Form the Pyridinone Ring
-
Dissolve the crude condensation product from Step 1 in formamide.
-
Add ammonium acetate and heat the mixture to 120-140 °C.
-
Maintain the temperature for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyridine as a solid.
Caption: Synthesis of the core 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.
Comparative Efficacy of Alkylation Strategies
With the core intermediate in hand, the next critical stage is the introduction of the desired alkoxy side chain, in this case, the (oxolan-2-yl)methoxy group. There are two primary strategies for this transformation, each with distinct advantages and disadvantages. The choice between them is a critical decision in the design of a synthetic route.
Strategy A: Direct O-Alkylation
This approach is the most straightforward, involving the direct reaction of the 2-hydroxy-4-(trifluoromethyl)pyridine with an appropriate alkylating agent, such as (oxolan-2-yl)methyl chloride or bromide, in the presence of a base.
Caption: Two-step synthesis ensuring high regioselectivity.
Experimental Protocol: Two-Step Synthesis
Step 2a: Chlorination
-
To a flask containing 2-hydroxy-4-(trifluoromethyl)pyridine, add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) slowly at room temperature. A catalytic amount of DMF is often added.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.
-
Cool the mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify by distillation or chromatography to obtain 2-chloro-4-(trifluoromethyl)pyridine. [4] Step 2b: Nucleophilic Substitution (Williamson Ether Synthesis)
-
In a separate flask, dissolve (oxolan-2-yl)methanol in an anhydrous solvent like THF or DMF.
-
Add sodium hydride (NaH) portion-wise at 0 °C and stir for 30 minutes to form the sodium alkoxide.
-
Add the 2-chloro-4-(trifluoromethyl)pyridine from Step 2a to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the final product, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
Trustworthiness & Advantages: This two-step process is inherently more robust and reliable. The formation of the 2-chloro intermediate provides an unambiguous electrophilic site. The subsequent nucleophilic aromatic substitution (SₙAr) with the alkoxide proceeds with complete regioselectivity, yielding only the desired O-alkylated product. This predictability and control make it the preferred method for complex syntheses and large-scale industrial production.
Performance Comparison
| Feature | Strategy A: Direct O-Alkylation | Strategy B: Via 2-Chloro Intermediate |
| Number of Steps | 1 | 2 |
| Key Reagents | Alkyl Halide, Base (K₂CO₃, NaH) | Chlorinating Agent (SOCl₂, POCl₃), Alcohol, Base (NaH) |
| Regioselectivity | Variable (O- vs. N-alkylation) | Excellent (O-alkylation only) |
| Predictability | Moderate to Low | High |
| Purification | Potentially difficult separation of isomers | Generally straightforward |
| Scalability | Challenging due to selectivity issues | Highly scalable and industrially proven |
| Overall Yield | Often lower effective yield of pure desired product | Higher, more reliable yield of the target isomer |
Conclusion
While the direct, one-step alkylation of 2-hydroxy-4-(trifluoromethyl)pyridine is an attractive option due to its atom economy and brevity, its practical application is often compromised by a lack of regioselectivity. The formation of an undesired N-alkylated pyridone byproduct complicates purification and reduces the overall efficiency of the synthesis.
In contrast, the two-step strategy involving the synthesis of a 2-chloro-4-(trifluoromethyl)pyridine intermediate offers a far more robust and reliable pathway . Although it involves an additional synthetic step, the high degree of control and predictability ensures that only the desired 2-alkoxy product is formed. This eliminates the risk of isomer formation and simplifies purification, leading to higher overall yields of the target molecule. For researchers, scientists, and drug development professionals, where purity, reliability, and scalability are paramount, the two-step approach represents the superior and more scientifically sound methodology for the synthesis of 2-alkoxy-4-(trifluoromethyl)pyridine building blocks.
References
-
Eastfine. (2026, March 9). Fluorine-Powered Innovation 2026: The Critical Industrial Architecture of 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4). Available from: [Link]
-
FAQ. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Available from: [Link]
- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
Fujimoto, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
- Google Patents. (2005). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]
A Comparative Guide to Validating the Stereochemistry of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
Abstract
The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical attribute of any chiral pharmaceutical compound, profoundly influencing its pharmacological and toxicological properties.[1] For the molecule 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, the stereocenter at the C2 position of the oxolane (tetrahydrofuran) ring dictates its interaction with biological targets. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of the stereoisomeric composition of new drug entities early in the development process.[2][3] This guide provides a comprehensive comparison of the principal analytical techniques for validating the absolute configuration of this crucial stereocenter. We will delve into the causality behind experimental choices for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stereochemical Integrity
In drug discovery and development, chirality is not a trivial detail; it is a fundamental determinant of a molecule's biological activity.[4] Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a chiral biological environment.[] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects.[2] Therefore, establishing and controlling the absolute configuration of a chiral drug candidate like 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is a non-negotiable aspect of its development pathway.[6][7]
The oxolan-2-yl group presents a common structural motif, and the validation of its stereochemistry is a frequent challenge. This guide will compare the "gold standard" definitive method, X-ray crystallography, with powerful solution-state techniques like NMR spectroscopy and the workhorse of enantiomeric purity assessment, chiral HPLC.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the development stage, the nature of the sample (e.g., purity, crystallinity), and the specific question being addressed (e.g., relative vs. absolute configuration, enantiomeric purity).
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (e.g., Mosher's Method, NOE) | Chiral HPLC |
| Primary Output | 3D electron density map, unambiguous absolute configuration.[1] | 1D/2D spectra for determining relative and, with derivatization, absolute stereochemistry.[][8] | Chromatogram showing enantiomeric separation and purity (enantiomeric excess, ee%). |
| Sample Requirement | High-quality single crystal (>0.1 mm).[1] | 1-25 mg of purified sample.[1] | Microgram to milligram quantities.[1] |
| Key Advantage | Definitive and unambiguous determination of absolute stereochemistry.[4] | Provides structural information in a solution state, mimicking biological conditions.[1] | High-throughput, excellent for quantitative analysis of enantiomeric purity.[9] |
| Key Limitation | The need to grow a suitable single crystal can be a significant hurdle.[10] | Often requires chemical derivatization (e.g., Mosher's method) and can be complex to interpret.[11] | Does not inherently determine the absolute configuration without a reference standard of known stereochemistry. |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating enantiomers and quantifying the enantiomeric purity of a drug substance.[9] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common.[12]
Principle and Causality: The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[13] These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, separation. The choice of CSP is critical. For cyclic ethers like the oxolan-2-yl group, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their proven ability to form selective hydrogen bonds and dipole-dipole interactions.[14][15]
Experimental Workflow: Chiral HPLC Method Development
The process is often systematic, involving screening different columns and mobile phases to achieve optimal separation.[16][17]
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol: Chiral HPLC Screening
-
Column Selection : Begin with polysaccharide-based columns such as those with cellulose tris(3,5-dichlorophenylcarbamate) as the chiral stationary phase.[14]
-
Initial Screening (Normal Phase) :
-
Mobile Phase: Start with a mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection: Inject the racemic standard of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
-
-
Optimization :
-
If separation is not achieved, systematically vary the alcohol modifier (e.g., switch IPA with ethanol).
-
Adjust the percentage of the alcohol modifier.
-
For basic compounds, consider adding 0.1% diethylamine (DEA); for acidic impurities, 0.1% trifluoroacetic acid (TFA) may improve peak shape.[14]
-
-
Alternative Screening (Reversed-Phase) : If normal phase is unsuccessful, screen reversed-phase conditions using mobile phases like acetonitrile/water or methanol/water.[14]
-
Validation : Once baseline separation (Resolution > 1.5) is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. For stereochemistry, it can determine relative configurations through techniques like the Nuclear Overhauser Effect (NOE) and absolute configurations via derivatization with chiral reagents.[][8]
A. Relative Stereochemistry via Nuclear Overhauser Effect (NOE)
Principle and Causality: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[18][19] By observing which protons show an NOE correlation, one can deduce their spatial proximity and, in a rigid or semi-rigid system like the oxolan-2-yl ring, determine the relative orientation of substituents. A 2D NOESY experiment is commonly used for this purpose.[8]
B. Absolute Stereochemistry via Chiral Derivatizing Agents (Mosher's Method)
Principle and Causality: To determine the absolute configuration, a chiral molecule of unknown stereochemistry is reacted with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[11][20] These diastereomers are no longer mirror images and will have distinct NMR spectra.[21] By analyzing the differences in the chemical shifts (Δδ = δS-ester - δR-ester) of protons near the newly formed ester linkage, the absolute configuration of the original alcohol (or amine) can be assigned based on a well-established conformational model of the Mosher esters.[22]
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for Mosher's Ester Analysis.
Detailed Protocol: Mosher's Ester Analysis
-
Esterification : In two separate reactions, react the purified alcohol (approx. 1-5 mg) with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-nucleophilic base like pyridine or DMAP.[22]
-
Purification : Purify the resulting diastereomeric esters, typically via flash chromatography.
-
NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both diastereomers. It is critical that the experimental conditions (solvent, temperature, concentration) are identical for both samples.[22]
-
Spectral Assignment : Unambiguously assign the proton signals for the groups flanking the ester linkage. This may require 2D NMR experiments like COSY and HSQC.[22]
-
Data Analysis : Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.[22]
-
Configuration Assignment : Correlate the signs of the calculated Δδ values with the established Mosher's model to assign the absolute configuration of the carbinol center.[21]
Section 3: Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for determining absolute configuration because it provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.[1][4]
Principle and Causality: The method relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. To establish the absolute configuration, a phenomenon called anomalous dispersion (or anomalous scattering) is utilized.[4] When the X-ray wavelength is near the absorption edge of an atom in the crystal (often an oxygen or heavier atom), the scattering gains a phase shift that breaks the symmetry of the diffraction pattern, allowing for the differentiation between the true structure and its mirror image.[4]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
Detailed Protocol: Key Steps
-
Crystallization : This is often the most challenging step. Grow a single, high-quality crystal (typically > 0.1 mm) of the enantiomerically pure compound using techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling.[1]
-
Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring the use of an X-ray source (e.g., copper radiation) that can produce a significant anomalous signal from the atoms present in the molecule.[4]
-
Structure Solution : Process the diffraction data to solve the crystal structure and determine the relative configuration of all stereocenters.
-
Absolute Configuration Determination : Refine the structural model against the diffraction data. The absolute configuration is typically determined by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration has been modeled, while a value near 1 suggests the inverted structure is correct.[23][24]
Conclusion and Recommendation
The validation of the stereochemistry of the oxolan-2-yl group in 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine requires a multi-faceted analytical approach.
-
Chiral HPLC is indispensable for routine quality control and for determining the enantiomeric purity of the final drug substance and its intermediates. Its high throughput and quantitative power are unmatched for this purpose.
-
NMR Spectroscopy , particularly through NOE analysis and Mosher's method, provides invaluable structural information in the solution phase. Mosher's method serves as a strong, albeit indirect, method for assigning absolute configuration when crystallization is not feasible.
-
Single-Crystal X-ray Crystallography remains the ultimate arbiter for absolute stereochemistry.[22] Whenever a suitable crystal can be obtained, this method should be employed to provide an unambiguous and definitive structural proof, which is highly valued for regulatory submissions.
For a comprehensive and robust validation package, a combination of these techniques is recommended. Chiral HPLC should be used to establish enantiomeric purity, and the absolute configuration should be definitively assigned by X-ray crystallography. If crystallization fails, Mosher's method via NMR provides a reliable alternative for the assignment of absolute configuration.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 7. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. benchchem.com [benchchem.com]
- 15. pravara.com [pravara.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mriquestions.com [mriquestions.com]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spectroscopyasia.com [spectroscopyasia.com]
- 26. Absolute configuration - Wikipedia [en.wikipedia.org]
- 27. Absolute Configuration | ChemTalk [chemistrytalk.org]
- 28. Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. books.rsc.org [books.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 37. A NMR method for relative stereochemical assignments of the tricyclic core of cephalosporolides, penisporolides and related synthetic analogues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 38. modgraph.co.uk [modgraph.co.uk]
- 39. FDA (1992) Development of New Stereoisomeric Drugs. FDA Guidances. - References - Scientific Research Publishing [scirp.org]
- 40. discovery.researcher.life [discovery.researcher.life]
- 41. semanticscholar.org [semanticscholar.org]
- 42. researchgate.net [researchgate.net]
Comparative GC-MS Analysis for Batch Consistency of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
In the realm of pharmaceutical development, the batch-to-batch consistency of an active pharmaceutical ingredient (API) or key intermediate is paramount to ensuring reproducible results and, ultimately, patient safety. This guide provides a comprehensive framework for the comparative analysis of different batches of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry, using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the analytical methodology, present a detailed experimental protocol, and interpret hypothetical data from three distinct batches to illustrate the process of identifying and quantifying impurities. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate the purity and consistency of their chemical entities.
Introduction: The Imperative of Batch Consistency
The chemical and physical properties of a drug substance can be significantly influenced by the presence of impurities, which can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][2] For a molecule like 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, which contains several reactive moieties, the potential for impurity formation is a critical consideration. Even minor variations in the impurity profile between batches can lead to inconsistent biological activity, altered toxicity profiles, and unforeseen challenges during process scale-up and formulation.[3][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[1][2][5][6][7][8][9][10][11][12] GC-MS is a powerful and widely adopted analytical technique for this purpose, offering the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[13][14][15] This combination is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it an ideal choice for assessing the purity of our target molecule.[16][17]
This guide will walk through a hypothetical comparison of three batches of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, highlighting how GC-MS can be effectively employed to ensure their quality and consistency.
Analytical Strategy: Why GC-MS?
The selection of GC-MS for the analysis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is based on several key considerations:
-
Volatility: The target molecule possesses a molecular weight and structure that suggests it is sufficiently volatile for GC analysis without the need for derivatization.
-
Thermal Stability: The compound is expected to be thermally stable under typical GC inlet and oven temperatures, preventing on-column degradation that could lead to inaccurate results. The presence of the trifluoromethyl group can sometimes pose challenges, but with appropriate method development, these can be mitigated.[18]
-
Specificity and Sensitivity: Mass spectrometry provides a high degree of specificity, allowing for the unambiguous identification of the main component and any co-eluting impurities based on their unique mass fragmentation patterns.[13][14] Modern GC-MS systems offer excellent sensitivity, enabling the detection and quantification of trace-level impurities that may be present.[19][20]
-
Impurity Profiling: GC-MS is an established technique for impurity profiling in the pharmaceutical industry.[15][16][21][22] It allows for the separation and identification of a wide range of potential impurities, including starting materials, intermediates, by-products, and degradation products.
Experimental Workflow
The overall workflow for the comparative GC-MS analysis is depicted below. This systematic approach ensures that the data generated is reliable, reproducible, and suitable for making informed decisions about batch quality.
Caption: A flowchart illustrating the key stages of the GC-MS analysis, from sample preparation to data interpretation and reporting.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the GC-MS analysis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
-
Solvent: Dichloromethane (DCM), HPLC grade or higher
-
Vials: 2 mL amber glass vials with PTFE-lined septa
Sample Preparation
-
Accurately weigh approximately 10 mg of each batch of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine into separate 10 mL volumetric flasks.
-
Dissolve the samples in dichloromethane and dilute to the mark. This yields a stock solution of 1 mg/mL.
-
Transfer an aliquot of each stock solution into an autosampler vial for analysis.
Causality: Dichloromethane is chosen as the solvent due to its volatility and ability to dissolve the target analyte without interfering with the chromatographic analysis. A concentration of 1 mg/mL is a typical starting point for purity analysis by GC-MS, providing a strong signal for the main component while allowing for the detection of minor impurities.
GC-MS Method Parameters
The following table outlines the optimized GC-MS parameters for the analysis.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for good sensitivity and peak shape. |
| Split Ratio | 50:1 | Prevents column overloading from the high concentration of the main peak, improving the resolution of trace impurities. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for the elution of any highly volatile impurities and the solvent front. |
| Ramp Rate | 15 °C/min | A moderate ramp rate to ensure good separation of potential impurities with varying boiling points. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all components of interest are eluted from the column. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency and separation. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching.[13] |
| Ion Source Temp. | 230 °C | Standard source temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-500 m/z | A wide scan range to capture the molecular ion of the target compound and potential lower and higher molecular weight impurities. |
| Solvent Delay | 3 min | Prevents the high concentration of the solvent from damaging the MS detector. |
This self-validating system ensures that the method is robust and capable of providing accurate and reproducible results for batch-to-batch comparison.
Hypothetical Results and Interpretation
Three hypothetical batches of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine (Batch A, Batch B, and Batch C) were analyzed using the described GC-MS method. The following table summarizes the quantitative data obtained from the analysis, with impurity levels expressed as a percentage of the total peak area.
Table 1: Comparative GC-MS Data for Three Batches
| Compound | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) | Identification |
| 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine | 12.5 | 99.5 | 98.8 | 99.2 | Main Product |
| Impurity 1 | 9.8 | 0.2 | 0.5 | 0.3 | Starting Material |
| Impurity 2 | 11.2 | 0.1 | 0.3 | 0.2 | By-product |
| Impurity 3 | 14.1 | Not Detected | 0.4 | Not Detected | Unknown |
| Total Impurities | 0.3 | 1.2 | 0.5 | ||
| Purity | 99.7 | 98.8 | 99.5 |
Data Interpretation and Discussion
The GC-MS analysis reveals variations in the impurity profiles of the three batches.
-
Batch A exhibits the highest purity at 99.7%, with only two minor impurities detected at low levels.
-
Batch C also shows high purity (99.5%), with slightly higher levels of the same two impurities compared to Batch A.
-
Batch B is the least pure of the three, with a total impurity content of 1.2%. Notably, this batch contains a third, unknown impurity at a significant level (0.4%).
The presence of the unknown impurity in Batch B is a cause for concern and would necessitate further investigation. According to ICH guidelines, impurities present at levels above the identification threshold (typically 0.05% to 0.10% depending on the maximum daily dose of the final drug) require structural elucidation.[1][2] The level of Impurity 3 in Batch B (0.4%) clearly exceeds this threshold.
Logical Flow for Impurity Investigation
The following diagram outlines the logical steps to be taken when an unknown impurity is detected at a significant level.
Caption: A decision-making flowchart for the investigation and resolution of an unknown impurity identified during GC-MS analysis.
Conclusion and Recommendations
The comparative GC-MS analysis of the three batches of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine has demonstrated the critical importance of this technique in ensuring batch-to-batch consistency. The results indicate that while Batches A and C are of high and comparable purity, Batch B contains a significant unknown impurity that warrants further investigation before it can be considered for use in downstream applications.
For researchers and drug development professionals, it is imperative to establish a robust analytical program for all critical starting materials and intermediates. A thorough understanding of the impurity profile of each batch is not only a regulatory requirement but also a fundamental aspect of good scientific practice, ensuring the reliability and reproducibility of experimental data and the safety of potential new medicines. The use of a well-developed and validated GC-MS method, as outlined in this guide, is a cornerstone of such a program.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). U.S. Food and Drug Administration. [Link]
-
Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. (2014). PubMed. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ANDAs: Impurities in Drug Substances Guidance for Industry. (2009). U.S. Food and Drug Administration. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
-
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005). PubMed. [Link]
-
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025). ResolveMass Laboratories Inc. [Link]
-
A modified data normalization method for GC-MS-based metabolomics to minimize batch variation. (2014). PMC. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug. (2005). Regulations.gov. [Link]
-
Development of a quantitative method for the analysis of pyridine in sediments and biota. (2025). Defra Science and Research Projects. [Link]
-
Q3A(R) Impurities in New Drug Substances. (2020). U.S. Food and Drug Administration. [Link]
-
GC-MS Analysis of Antihistamines and APIs. (n.d.). Scribd. [Link]
-
Working Principle of GC-MS. (2026). ResolveMass Laboratories Inc. [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. (n.d.). SCION Instruments. [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. [Link]
-
Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (2015). PMC. [Link]
-
(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (n.d.). ResearchGate. [Link]
-
A modified data normalization method for GC-MS-based metabolomics to minimize batch variation. (2014). ResearchGate. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI. [Link]
-
Improved batch correction in untargeted MS-based metabolomics. (2013). PMC. [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2013). ResearchGate. [Link]
-
Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. [Link]
-
Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019). Sartorius. [Link]
-
Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. (2020). PMC. [Link]
-
Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. (2017). PMC. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ANDAs: Impurities in Drug Substances | FDA [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. omicsonline.org [omicsonline.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS [scioninstruments.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. scribd.com [scribd.com]
A Researcher's Guide to the Safe Disposal of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The trifluoromethyl group imparts specific properties to this molecule that necessitate careful consideration for its disposal. As a halogenated organic compound, it falls under stringent regulatory frameworks governing hazardous waste. This guide is designed to provide clarity and a systematic approach to its end-of-life management in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1][2]
-
Toxicity: May be harmful if swallowed or inhaled.[3]
Required Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | To protect against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[4][6] |
| Protective Clothing | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5][7] | To minimize inhalation exposure. |
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Due to the presence of the trifluoromethyl group, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is classified as a halogenated organic waste .[8]
Protocol for Waste Collection:
-
Select the Appropriate Waste Container:
-
Label the Waste Container:
-
Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine."
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
-
Transferring the Waste:
-
Conduct all waste transfers within a chemical fume hood to minimize inhalation risks.
-
Avoid overfilling the container; a general rule is to not exceed 80% capacity to allow for expansion and prevent spills.
-
-
Storage of the Waste Container:
The following diagram illustrates the decision-making process for the proper segregation of this chemical waste.
Caption: Decision workflow for the segregation and disposal of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
III. Disposal Procedures
The disposal of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine must be handled by a licensed professional waste disposal company.[4] This ensures that the waste is managed in accordance with all applicable local, state, and federal regulations.
Key Disposal Considerations:
-
Landfill Prohibition: Halogenated organic compounds are often restricted from landfill disposal.[10]
-
Incineration: The preferred method of disposal for this type of waste is high-temperature incineration in a licensed facility equipped with flue gas scrubbing capabilities.[3][5] This process ensures the complete destruction of the compound and prevents the release of hazardous byproducts into the environment.
-
Do Not Dispose Down the Drain: This compound should never be disposed of down the sink or in any waterway, as it can be harmful to aquatic life and may not be effectively removed by wastewater treatment processes.[5]
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Ensure that the waste container is properly labeled and sealed before pickup.
-
Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[7][9]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[4]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Seek Medical Attention if Necessary: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][11] If inhaled, move to fresh air immediately.[7]
By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
- ChemicalBook. (2025, July 26). 2-(Trifluoromethyl)pyridin-4-ol - Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- Ministry of Environment and Natural Resources of the Dominican Republic. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.
- Apollo Scientific. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2,3,4-Trimethoxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, November 4). SAFETY DATA SHEET.
- TCI Chemicals. (2026, February 23). SAFETY DATA SHEET.
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Capot Chemical. (2026, March 3). MSDS of 2-(4-(Trifluoromethyl)pyridin-2-yl)oxy) acetohydrazide.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. bucknell.edu [bucknell.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ADMINISTRATIVE CODE [ilga.gov]
- 11. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
This document provides essential safety and handling protocols for 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine. As a substituted pyridine, this compound requires careful management due to the potential hazards associated with its chemical class, which includes halogenated organic compounds. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to establish safe laboratory practices, thereby ensuring both personal safety and experimental integrity.
Hazard Assessment and Engineering Controls
Primary Engineering Control: The Chemical Fume Hood
All handling of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][5][6] This is the most critical step in minimizing inhalation exposure to potentially harmful vapors. The fume hood sash should be kept as low as possible to maximize capture efficiency.
An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[6][7]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential for preventing chemical exposure. The following table summarizes the minimum required equipment.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Hand Protection | Double-gloving: Nitrile inner glove, Butyl rubber or Viton™ outer glove. | Nitrile gloves offer good splash protection against a variety of chemicals but may have poor compatibility with certain halogenated solvents and pyridines upon prolonged contact.[4][6] An outer glove of a more resistant material like butyl rubber provides a higher level of protection. Always consult the manufacturer's glove compatibility chart for the specific solvent being used. |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all angles.[4][6] |
| Face shield (in addition to goggles). | A face shield should be worn over goggles when handling larger quantities (>500 mL) or when there is a significant risk of splashing or energetic reaction.[8] | |
| Body Protection | Fully-buttoned, flame-resistant laboratory coat. | A lab coat protects the skin and personal clothing from minor spills and splashes.[5][6] It must be kept clean and buttoned to provide continuous coverage. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | This is a secondary control measure. A respirator is required if engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup. Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance, fit-testing, and training.[6][9] |
Step-by-Step Handling and Operational Plan
A systematic workflow is crucial for safety. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Caption: Workflow for Safe Handling of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine.
Procedural Steps:
-
Pre-Operational Checks:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as specified in the table above. Pay close attention to the double-gloving procedure.
-
Visually inspect all PPE for tears, cracks, or other signs of degradation before use.
-
-
Chemical Handling:
-
Perform all transfers of the chemical inside the fume hood to contain any vapors.[5]
-
Given that many pyridine derivatives are flammable, use only spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[9][10]
-
Keep the primary container tightly sealed when not in use to minimize emissions.[11][12]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
-
Post-Handling & Cleanup:
-
After completing the work, thoroughly decontaminate the work surface and any non-disposable equipment.
-
Carefully remove outer gloves first, turning them inside out, and dispose of them in the appropriate solid waste stream.
-
Remove inner gloves, goggles, and lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.[1][4]
-
Spill and Emergency Procedures
Small Spill (manageable within 10 minutes):
-
Ensure you are wearing the full required PPE, including double gloves and goggles.[6]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[5][13] Do not use combustible materials like paper towels directly on the liquid.
-
Carefully collect the absorbed material using spark-proof tools and place it into a sealable, labeled container for hazardous waste disposal.[10][14]
-
Clean the spill area thoroughly.
Large Spill or Uncontrolled Release:
-
Evacuate all personnel from the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[4][6]
-
Secure the area to prevent re-entry.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Plan
As a halogenated organic compound, 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine must be disposed of as hazardous waste in accordance with all institutional, local, and federal regulations.
-
Waste Segregation: All waste containing this chemical (pure substance, solutions, and contaminated materials) must be collected in a designated "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[11]
-
Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area.[11]
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[11][13] The label must clearly identify all chemical constituents and their approximate percentages.
-
Prohibition: Never dispose of this chemical down the drain or in the regular trash.[2][13]
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine, ensuring a safe and productive research environment.
References
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Hazard Summary: Pyridine . New Jersey Department of Health. [Link]
-
Pyridine Standard Operating Procedure . Washington State University. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. [Link]
-
4-(Trifluoromethyl)pyridine — Chemical Substance Information . NextSDS. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Pyridine Safety Data Sheet . Lab Alley. [Link]
-
Material Safety Data Sheet: Pyridine . J.T. Baker. [Link]
-
Halogenated Solvents Standard Operating Procedure . Washington State University. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Safety Data Sheet: 4-Amino-2-(trifluoromethyl)pyridine . Angene Chemical. [Link]
-
Standard Operating Procedures for Use of Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. hscprep.com.au [hscprep.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. media.laballey.com [media.laballey.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
